molecular formula C37H71N7O10 B15603728 Myristoyl Pentapeptide-4

Myristoyl Pentapeptide-4

Cat. No.: B15603728
M. Wt: 774.0 g/mol
InChI Key: XLELDISCQSKJES-IPPMYLEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl Pentapeptide-4 is a useful research compound. Its molecular formula is C37H71N7O10 and its molecular weight is 774.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H71N7O10

Molecular Weight

774.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1

InChI Key

XLELDISCQSKJES-IPPMYLEBSA-N

Origin of Product

United States

Foundational & Exploratory

Myristoyl Pentapeptide-4: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and therapeutic fields for its purported ability to stimulate keratin (B1170402) production, most notably in enhancing eyelash growth. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological mechanism of action of this compound. It is designed to be a comprehensive resource, offering detailed experimental protocols and summarizing key quantitative data to support further research and development.

Discovery and Background

This compound emerged from the field of peptide-based cosmeceuticals, which leverage the signaling roles of peptides in various physiological processes. Peptides, as short chains of amino acids, can mimic natural biological messengers, influencing cellular behavior. The development of this compound was driven by the need for effective and safer alternatives to prostaglandin (B15479496) analogs for enhancing eyelash appearance.

The core of this compound is a five-amino-acid sequence, Lys-Thr-Thr-Lys-Ser (KTTKS).[1] This peptide is a sub-fragment of the C-terminal pro-domain of procollagen (B1174764) type I. The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the pentapeptide enhances its bioavailability by increasing its lipophilicity, which facilitates penetration through the stratum corneum of the skin.[2] this compound is considered a cosmetic ingredient and not a drug.[2] It is found in numerous eyelash and eyebrow growth serums.[2]

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for its efficiency and the ease of purification of the final product.[3] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Solid-Phase Peptide Synthesis Protocol

The following protocol is a representative example of the solid-phase synthesis of this compound based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)

  • Myristic acid

  • Coupling reagents (e.g., HATU, HBTU)

  • Activator (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling and Activation: The Rink Amide AM resin is swelled in a suitable solvent like dimethylformamide (DMF).[3]

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the activated resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the serine residue using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.

  • Peptide Chain Elongation: The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by an Fmoc deprotection step.

  • Myristoylation: Following the final Fmoc deprotection, myristic acid is coupled to the N-terminus of the pentapeptide.[3]

  • Cleavage and Deprotection: The myristoylated pentapeptide is cleaved from the resin, and the side-chain protecting groups (tBu and Boc) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple1 Couple Fmoc-Ser(tBu)-OH Swell->Couple1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Couple1->Deprotect1 Couple2 Couple Fmoc-Lys(Boc)-OH Deprotect1->Couple2 Deprotect2 Fmoc Deprotection Couple2->Deprotect2 Couple3 Couple Fmoc-Thr(tBu)-OH Deprotect2->Couple3 Deprotect3 Fmoc Deprotection Couple3->Deprotect3 Couple4 Couple Fmoc-Thr(tBu)-OH Deprotect3->Couple4 Deprotect4 Fmoc Deprotection Couple4->Deprotect4 Couple5 Couple Fmoc-Lys(Boc)-OH Deprotect4->Couple5 Deprotect5 Fmoc Deprotection Couple5->Deprotect5 Myristoylate Couple Myristic Acid Deprotect5->Myristoylate Cleave Cleave from Resin & Deprotect Side Chains (TFA) Myristoylate->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize Final Myristoyl-Lys-Thr-Thr-Lys-Ser-NH2 Characterize->Final

Caption: Solid-Phase Synthesis Workflow for this compound.

Mechanism of Action

The primary proposed mechanism of action for this compound is the stimulation of keratin gene expression.[3] Keratins are the primary structural proteins that make up hair, including eyelashes. By upregulating the synthesis of these proteins, the peptide is believed to promote hair strength, thickness, and length.

Signaling Pathways in Hair Follicle Growth and Keratinocyte Differentiation

While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, the regulation of hair follicle growth and keratinocyte differentiation is known to be governed by complex signaling pathways. Key pathways include the Wnt/β-catenin and MAPK signaling pathways.

  • Wnt/β-catenin Pathway: This pathway is crucial for hair follicle morphogenesis and regeneration. Activation of this pathway in the dermal papilla cells of the hair follicle is essential for initiating the anagen (growth) phase of the hair cycle.[3][4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating keratinocyte proliferation and differentiation.[2][5]

It is plausible that this compound interacts with cellular receptors on keratinocytes or dermal papilla cells, triggering an intracellular signaling cascade that ultimately leads to the activation of transcription factors responsible for upregulating keratin gene expression.

Signaling_Pathway MP4 This compound Receptor Cell Surface Receptor MP4->Receptor Signaling Intracellular Signaling Cascade (e.g., potential involvement of Wnt/β-catenin, MAPK) Receptor->Signaling TF Activation of Transcription Factors Signaling->TF Keratin_Gene Keratin Gene Expression (Upregulation) TF->Keratin_Gene Keratin_Protein Increased Keratin Protein Synthesis Keratin_Gene->Keratin_Protein Hair_Growth Enhanced Hair/Eyelash Growth Keratin_Protein->Hair_Growth

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

To evaluate the efficacy of this compound, both in vitro and in vivo studies are necessary. The following are representative protocols for assessing its impact on keratinocyte proliferation and keratin gene expression.

In Vitro Keratinocyte Proliferation and Keratin Expression Assay

Objective: To determine the effect of this compound on the proliferation of human keratinocytes and the expression of keratin proteins.

Cell Line: HaCaT (immortalized human keratinocyte cell line) or primary human epidermal keratinocytes.

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT or similar cell proliferation assay kit

  • Lysis buffer for protein extraction

  • Primary antibodies against specific keratins (e.g., Keratin 1, Keratin 10) and a loading control (e.g., β-actin)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate for Western blotting

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for specific keratin genes and a housekeeping gene (e.g., GAPDH) for qRT-PCR

  • SYBR Green or similar fluorescent dye for qRT-PCR

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for protein/RNA extraction). Once cells reach a desired confluency (e.g., 70-80%), treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 24, 48 hours).

  • Cell Proliferation Assay (MTT): Following treatment, assess cell viability and proliferation using an MTT assay according to the manufacturer's instructions.

  • Western Blotting for Keratin Expression:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target keratins and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • qRT-PCR for Keratin Gene Expression:

    • Extract total RNA from the treated cells and synthesize cDNA.

    • Perform quantitative real-time PCR using primers for the target keratin genes and the housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

Experimental_Workflow Start HaCaT Cell Culture Treatment Treat with this compound (Varying Concentrations and Durations) Start->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Harvest Harvest Cells Treatment->Harvest Data_Analysis Data Analysis Proliferation->Data_Analysis Protein_RNA Protein and RNA Extraction Harvest->Protein_RNA Western Western Blot for Keratin Proteins Protein_RNA->Western qRT_PCR qRT-PCR for Keratin Gene Expression Protein_RNA->qRT_PCR Western->Data_Analysis qRT_PCR->Data_Analysis

Caption: In Vitro Experimental Workflow for this compound.

Quantitative Data

Quantitative data on the efficacy of this compound is primarily derived from in vitro studies and clinical trials of cosmetic formulations. It is important to note that clinical studies often evaluate formulations containing multiple active ingredients, making it challenging to isolate the specific contribution of this compound.

Table 1: Summary of In Vitro Study Data

ParameterCell LineConcentration RangeDurationObserved EffectReference
Cell ProliferationHaCaT0-25 µM24 hoursIncreased cell viability[6]
Keratin Gene ExpressionNot specified10-40 µM48 hoursActivation of transcription and translation of keratin genes[6]

Table 2: Summary of Clinical Trial Data for a Peptide-Containing Eyelash Serum

ParameterDurationResultReference
Eyelash Length12 weeks+8.3% increase[7]
Eyelash Number12 weeks+5% increase[7]
Eyelash Width12 weeks+10.1% increase[7]
Eyelash Volume12 weeks+14.1% increase[7]

Note: The clinical trial data presented is for a serum containing a combination of peptides and glycosaminoglycans, not solely this compound.

Conclusion and Future Directions

This compound is a promising lipopeptide with a clear proposed mechanism of action centered on the stimulation of keratin gene expression. Its synthesis via established solid-phase peptide synthesis methods allows for its production at a purity suitable for cosmetic and potentially therapeutic applications. While in vitro data supports its biological activity, and clinical studies of peptide-containing serums show positive outcomes for eyelash enhancement, further research is needed to fully elucidate its specific signaling pathway and to quantify its standalone efficacy in vivo. Future studies should focus on identifying the direct molecular targets of this compound and mapping the downstream signaling events that lead to increased keratin production. Dose-response studies in well-controlled clinical trials will also be crucial for optimizing its application and substantiating its role in hair and eyelash growth.

References

Myristoyl Pentapeptide-4 molecular structure and sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetology for its bioactive properties. This technical guide provides a comprehensive overview of its molecular structure, amino acid sequence, and known mechanisms of action. It details experimental protocols for its synthesis, purification, and in vitro efficacy assessment. Quantitative data from relevant studies are summarized, and a proposed signaling pathway is visualized. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of peptide-based therapeutics and cosmeceuticals.

Molecular Structure and Sequence

This compound is a lipopeptide, which consists of a fatty acid (myristic acid) attached to a short chain of amino acids. This structural feature enhances its lipophilicity and ability to penetrate the stratum corneum of the skin.[1]

  • Amino Acid Sequence: The peptide component of this compound is a pentapeptide with the sequence Lysine-Threonine-Threonine-Lysine-Serine (Lys-Thr-Thr-Lys-Ser or KTTKS).[2][3] This sequence is a subfragment of the pro-peptide of type I collagen.[4]

  • Acylation: The N-terminus of the KTTKS peptide is acylated with myristic acid, a saturated fatty acid with 14 carbon atoms.

  • Chemical Name: N2-(1-Oxotetradecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-L-serine

  • Molecular Formula: C37H71N7O10[2]

  • Molecular Weight: Approximately 774.0 g/mol [2]

PropertyValueSource(s)
Amino Acid SequenceLys-Thr-Thr-Lys-Ser (KTTKS)[2][3]
Lipid MoietyMyristic Acid (C14)[1]
Molecular FormulaC37H71N7O10[2]
Average Molecular Weight774.0 g/mol [2]

Mechanism of Action and Signaling Pathway

This compound is classified as a "matrikine," a bioactive peptide derived from the extracellular matrix (ECM) that can regulate cellular activities.[3][5] The KTTKS fragment is believed to act as a signaling molecule, stimulating fibroblasts and keratinocytes to produce key components of the ECM and hair.

The proposed mechanism of action involves the stimulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of ECM protein synthesis.[4][6]

Proposed Signaling Pathway for Collagen and Keratin (B1170402) Synthesis

Myristoyl_Pentapeptide_4_Signaling_Pathway MP4 Myristoyl Pentapeptide-4 (KTTKS) Receptor Cell Surface Receptor (e.g., TGF-β Receptor Complex) MP4->Receptor Binds SMAD SMAD Protein Phosphorylation Receptor->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates to Gene_Expression Increased Gene Expression of: - COL1A1 (Collagen) - KRTs (Keratins) - FN1 (Fibronectin) Nucleus->Gene_Expression Regulates Protein_Synthesis Enhanced Protein Synthesis Gene_Expression->Protein_Synthesis ECM Increased Extracellular Matrix Production & Keratin Synthesis Protein_Synthesis->ECM

Proposed signaling pathway of this compound.

Quantitative Data

Quantitative data for this compound is often proprietary. The following tables summarize available data, including findings from studies on the closely related Palmitoyl Pentapeptide-4 (Pal-KTTKS) and a clinical trial on an eyelash serum containing this compound.

Table 1: In Vitro Efficacy Data

(Data for Pal-KTTKS is included as a proxy where specific data for Myr-Pentapeptide-4 is unavailable)

AssayCell TypeTreatmentConcentrationDurationResultSource(s)
Keratin Gene ActivationHaCaT (Keratinocytes)This compound10-40 µM48 hoursActivates transcription and translation of keratin genes.[2]
Cell ProliferationHaCaT (Keratinocytes)This compound0-25 µM24 hoursImproved cell viability.[2]
Collagen I ExpressionRat Achilles Tendon CellsPentapeptide-4 (KTTKS)Not specifiedNot specifiedInduced type I collagen expression.[4]
TGF-β ConcentrationRat Achilles Tendon CellsPentapeptide-4 (KTTKS)Dose-dependentNot specifiedIncreased TGF-β concentration in conditioned medium (p = 0.001).[4]
Skin Permeation (in vitro)Hairless Mouse SkinPalmitoyl Pentapeptide-4Not specified24 hoursStratum Corneum: 4.2 ± 0.7 µg/cm², Epidermis: 2.8 ± 0.5 µg/cm², Dermis: 0.3 ± 0.1 µg/cm²[7]
Table 2: Clinical Study Data for Eyelash Growth

(Study on a peptide extract solution containing this compound)

ParameterBaseline to Week 4Baseline to Week 8Baseline to Week 12p-value (Baseline to Week 12)Source(s)
Mean Eyelash Length Increase2.3 ± 1.6 mm3.3 ± 0.82 mm3.7 ± 1.4 mm0.014[8]
GEA Scale Improvement--100% of subjects showed improvement-[8]

Experimental Protocols

The following are representative protocols for the synthesis, purification, and in vitro evaluation of this compound. These are based on standard laboratory procedures and may require optimization.

Solid-Phase Peptide Synthesis (SPPS) of Myristoyl-KTTKS

This protocol is based on the Fmoc/tBu strategy, a common method for SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH

  • Myristic acid

  • Coupling agents: HBTU, HOBt

  • Activator: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Workflow Diagram:

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect1->Couple_Ser Wash1 Wash with DMF Couple_Ser->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Lys1 Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys1 Wash2 Wash Couple_Lys1->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Thr1 Couple Fmoc-Thr(tBu)-OH Deprotect3->Couple_Thr1 Wash3 Wash Couple_Thr1->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Thr2 Couple Fmoc-Thr(tBu)-OH Deprotect4->Couple_Thr2 Wash4 Wash Couple_Thr2->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Lys2 Couple Fmoc-Lys(Boc)-OH Deprotect5->Couple_Lys2 Wash5 Wash Couple_Lys2->Wash5 Deprotect6 Fmoc Deprotection Wash5->Deprotect6 Couple_Myr Couple Myristic Acid Deprotect6->Couple_Myr Wash6 Wash and Dry Resin Couple_Myr->Wash6 Cleave Cleave from Resin (TFA Cocktail) Wash6->Cleave Precipitate Precipitate in Ether and Lyophilize Cleave->Precipitate End Crude Myristoyl-KTTKS Precipitate->End

Solid-Phase Peptide Synthesis Workflow for Myristoyl-KTTKS.

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat steps 2 and 3 for each amino acid in the sequence (Ser, Lys, Thr, Thr, Lys).

  • Myristic Acid Coupling: After the final Fmoc deprotection, couple myristic acid using the same procedure as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

    • Filter to collect the cleavage solution.

  • Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Dissolve the peptide in a water/acetonitrile (B52724) mixture and lyophilize to obtain the crude product.

HPLC Purification of Myristoyl-KTTKS

Materials:

  • Crude Myristoyl-KTTKS

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 40 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 5, 10, 25 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a well-defined lipopeptide with a clear molecular structure and a scientifically plausible mechanism of action related to the stimulation of key extracellular matrix and structural proteins. The available data, though in some cases derived from the closely related Palmitoyl Pentapeptide-4, strongly supports its bioactivity in stimulating collagen, fibronectin, and keratin synthesis. The provided experimental protocols offer a foundation for the synthesis, purification, and in vitro evaluation of this peptide, enabling further research and development in the fields of dermatology, drug delivery, and cosmetic science. Further studies are warranted to fully elucidate its clinical efficacy and to obtain more extensive quantitative data specific to this compound.

References

The In Vitro Biological Functions of Myristoyl Pentapeptide-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic, lipophilic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potential to modulate key cellular processes in the skin. This technical guide provides a comprehensive overview of the in vitro biological functions of this compound, with a focus on its effects on keratinocyte proliferation, extracellular matrix synthesis, and the underlying signaling pathways. The information presented herein is a synthesis of available scientific literature and technical data, intended to serve as a resource for researchers and professionals in the development of novel therapeutic and cosmetic applications. While direct, quantitative in vitro data for this compound is limited in publicly accessible literature, this guide also draws upon data from the closely related Palmitoyl Pentapeptide-4, which shares the same core peptide sequence (KTTKS), to provide a more complete picture of its potential biological activities.

Introduction

This compound is a signal peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid. The addition of the myristoyl group, a saturated 14-carbon fatty acid, increases the peptide's lipophilicity, thereby enhancing its penetration through the stratum corneum to the underlying cellular layers of the skin[1][2]. Functionally, it is classified as a "matrikine," a small peptide derived from the breakdown of extracellular matrix (ECM) proteins that can regulate cellular activities by interacting with specific receptors[3]. This guide will detail the known in vitro effects of this compound on key skin cell types, including keratinocytes and fibroblasts.

Effects on Keratinocytes and Hair Follicles

This compound has been shown to exert significant effects on keratinocytes and components of the hair follicle, primarily related to proliferation and the expression of keratin (B1170402) genes.

Keratinocyte Proliferation

In vitro studies have demonstrated that this compound can promote the proliferation of human keratinocytes. This is a critical function for maintaining the integrity of the epidermis and for processes such as wound healing and hair growth.

Table 1: Summary of Quantitative Data on Keratinocyte Proliferation

Cell LineConcentration RangeIncubation TimeResultCitation
HaCaT0-25 µM24 hoursImproved cell viability[4]
Stimulation of Keratin Gene Expression

A primary mechanism of action for this compound is its ability to stimulate the transcription and translation of keratin genes[4]. Keratins are the primary structural proteins of the epidermis, hair, and nails. By upregulating keratin synthesis, the peptide can contribute to the strength and resilience of these structures. This activity is particularly relevant for its application in hair and eyelash growth-promoting products[2][3].

Table 2: Summary of Quantitative Data on Keratin Gene Expression

Cell TypeConcentration RangeIncubation TimeResultCitation
Not Specified10-40 µM48 hoursActivates transcription and translation of keratin genes[4]
Hair Follicle Modulation

Beyond general effects on keratinocytes, this compound is believed to directly influence the hair growth cycle. It is proposed to signal hair follicles to enter and prolong the anagen (growth) phase while inhibiting the transition to the catagen (transitional) and telogen (resting/shedding) phases[1]. It has also been shown to stimulate the migration of human hair follicle dermal papilla cells (HDPCs), which play a crucial role in orchestrating hair follicle development and growth[4].

Effects on Dermal Fibroblasts and Extracellular Matrix (ECM) Synthesis

This compound demonstrates significant activity in the dermis by stimulating fibroblasts, the primary cell type responsible for producing and maintaining the ECM.

Stimulation of Collagen and Fibronectin Synthesis

In vitro evidence indicates that this compound stimulates fibroblasts to produce key ECM components, including collagen (specifically types I and IV) and fibronectin[3][4][5]. This activity is the basis for its use in anti-aging and skin repair formulations, as the replenishment of these structural proteins can improve skin elasticity, reduce the appearance of wrinkles, and facilitate wound healing[4][5].

Support of Overall ECM Integrity

In addition to collagen and fibronectin, this compound is also suggested to promote the synthesis of other essential ECM components like elastin (B1584352) and hyaluronic acid[5]. This broader support for the ECM helps to maintain the skin's structural integrity, hydration, and viscoelastic properties.

Signaling Pathways

While the precise signaling pathways activated by this compound are not fully elucidated in the available literature, its function as a matrikine suggests it acts by engaging cell surface receptors on fibroblasts to initiate a downstream signaling cascade that leads to the upregulation of ECM gene expression[3][5]. For the closely related Palmitoyl Pentapeptide-4, the Keap1-Nrf2-ARE pathway has been implicated in in vitro sensitization tests, though this is not directly linked to its ECM-stimulating effects[6]. The pro-collagen synthesis activity of the KTTKS peptide sequence has been associated with the transforming growth factor-beta (TGF-β) pathway, a key regulator of fibrosis and tissue repair[6].

Signaling_Pathway cluster_membrane Cell Membrane Receptor Fibroblast Receptor Signal_Cascade Intracellular Signaling Cascade (e.g., TGF-β pathway) Receptor->Signal_Cascade Activates MP4 Myristoyl Pentapeptide-4 MP4->Receptor Binds Nucleus Nucleus Signal_Cascade->Nucleus Gene_Expression Upregulation of ECM Gene Expression (Collagen, Fibronectin, etc.) Nucleus->Gene_Expression ECM_Synthesis Increased Synthesis of ECM Proteins Gene_Expression->ECM_Synthesis

Caption: Hypothesized signaling pathway of this compound in fibroblasts.

Experimental Protocols

Detailed experimental protocols for in vitro assays specifically using this compound are not extensively reported in peer-reviewed literature. However, based on the described effects, standard cell biology assays would be employed. The following are generalized protocols for assessing the key biological functions of this peptide.

Keratinocyte Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed HaCaT keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-25 µM) and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Proliferation_Workflow Seed_Cells Seed HaCaT cells in 96-well plate Adhere Allow adherence (24h) Seed_Cells->Adhere Treat Treat with Myristoyl Pentapeptide-4 Adhere->Treat Incubate Incubate (24-48h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization agent Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for a keratinocyte proliferation (MTT) assay.

Collagen Synthesis Assay (e.g., Sirius Red Assay)
  • Cell Seeding: Culture human dermal fibroblasts in 6-well plates until they reach 80-90% confluency.

  • Treatment: Replace the medium with serum-free medium containing this compound at various concentrations and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for collagen production and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Sirius Red Staining: Add Sirius Red solution to the supernatant to bind to collagen.

  • Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.

  • Washing: Wash the pellet to remove unbound dye.

  • Solubilization: Dissolve the pellet in a basic solution (e.g., 0.5M NaOH).

  • Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of collagen should be used for quantification.

Gene Expression Analysis (e.g., RT-qPCR)
  • Cell Culture and Treatment: Culture relevant cells (e.g., keratinocytes or fibroblasts) and treat with this compound for a specified time (e.g., 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the cDNA, specific primers for the genes of interest (e.g., KRT1, COL1A1), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in gene expression in treated samples compared to the control.

Conclusion

This compound exhibits a range of biological activities in vitro that are highly relevant to skin and hair care. Its primary functions include the stimulation of keratinocyte proliferation, upregulation of keratin gene expression, and the promotion of extracellular matrix synthesis by dermal fibroblasts. These effects are attributed to its role as a signaling molecule that can effectively penetrate the skin due to its lipophilic nature. While the precise molecular mechanisms and signaling pathways are still areas for further investigation, the existing data strongly support its potential as an active ingredient in formulations aimed at skin repair, anti-aging, and hair growth. Further research providing more detailed quantitative data and elucidating the specific signaling cascades will be invaluable for optimizing its use in therapeutic and cosmetic applications.

References

Myristoyl Pentapeptide-4: A Technical Guide to its Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and therapeutic industries for its purported effects on promoting hair growth and improving skin condition. This document provides a comprehensive technical overview of the known and hypothesized cellular signaling pathways activated by this compound. It is designed to serve as a resource for researchers and professionals engaged in the study of this peptide and the development of novel therapeutics. This guide synthesizes available data on its impact on keratinocyte proliferation, keratin (B1170402) gene expression, and extracellular matrix synthesis. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further investigation into its molecular mechanisms of action.

Introduction

This compound is a signal peptide composed of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a myristoyl group, a saturated fatty acid. This lipophilic modification is designed to enhance the peptide's penetration through the stratum corneum, allowing it to reach the cellular targets within the epidermis and dermis. The primary biological activities attributed to this compound include the stimulation of keratin production, enhancement of hair and eyelash growth, and improvement of skin elasticity and firmness.[1][2] This guide delves into the cellular and molecular mechanisms that are thought to underlie these effects.

Core Biological Activities and Affected Cell Types

This compound exerts its effects on several key cell types within the skin and hair follicles:

  • Keratinocytes: These are the primary cells of the epidermis and hair shaft. This compound is reported to directly stimulate the proliferation of keratinocytes, such as the HaCaT cell line, and to upregulate the expression of keratin genes.[1]

  • Dermal Papilla Cells (DPCs): Located at the base of the hair follicle, DPCs play a crucial role in regulating the hair growth cycle. This compound has been shown to stimulate the migration of human hair follicle dermal papilla cells (HDPCs).[1]

  • Fibroblasts: These cells in the dermis are responsible for synthesizing extracellular matrix (ECM) proteins like collagen and fibronectin. This compound is believed to stimulate fibroblasts to produce these essential components of the dermal matrix.[1]

Cellular Signaling Pathways

While direct, conclusive evidence detailing the complete signaling cascades activated by this compound is limited in publicly available literature, based on its observed biological effects and the known mechanisms of similar bioactive peptides, two primary pathways are likely implicated: the Wnt/β-catenin signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to hair follicle development and the regulation of the hair growth cycle. Activation of this pathway in dermal papilla cells is a key trigger for the anagen (growth) phase of the hair cycle. It is hypothesized that this compound may act as an agonist to this pathway in dermal papilla cells.

Hypothesized Mechanism of Action:

  • Receptor Binding: this compound may bind to a G-protein coupled receptor or a receptor complex on the surface of dermal papilla cells, initiating the Wnt signaling cascade.

  • Inhibition of the Destruction Complex: This leads to the inhibition of the β-catenin destruction complex, which is typically composed of Axin, APC, CK1, and GSK-3β.

  • β-catenin Accumulation and Nuclear Translocation: With the destruction complex inactivated, β-catenin is no longer targeted for proteasomal degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus.

  • Gene Transcription: In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote hair follicle growth and keratinocyte proliferation.

Wnt_Pathway Hypothesized Wnt/β-catenin Pathway Activation by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP4 Myristoyl Pentapeptide-4 Receptor Receptor Complex MP4->Receptor Binds DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK-3β) Receptor->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates TargetGenes Target Gene Transcription (e.g., Keratins) TCF_LEF->TargetGenes Initiates

Hypothesized Wnt/β-catenin Pathway Activation
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and differentiation in keratinocytes. Given that this compound promotes the proliferation of HaCaT keratinocytes, it is plausible that it activates the MAPK/ERK pathway.

Hypothesized Mechanism of Action:

  • Receptor Activation: this compound likely binds to a receptor tyrosine kinase (RTK) or a G-protein coupled receptor on the keratinocyte cell surface.

  • Upstream Signaling Cascade: This binding event triggers a cascade of phosphorylation events, activating Ras, Raf, and then MEK.

  • ERK Phosphorylation: Activated MEK phosphorylates and activates ERK.

  • Nuclear Translocation of ERK: Phosphorylated ERK (p-ERK) translocates to the nucleus.

  • Activation of Transcription Factors: In the nucleus, p-ERK phosphorylates and activates transcription factors such as c-Fos and c-Jun (which form the AP-1 complex).

  • Gene Expression: These activated transcription factors then bind to the promoter regions of target genes, including those involved in cell cycle progression and keratin synthesis, leading to increased cell proliferation and keratin production.

MAPK_Pathway Hypothesized MAPK/ERK Pathway Activation by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP4 Myristoyl Pentapeptide-4 Receptor Receptor MP4->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TF Transcription Factors (e.g., AP-1) pERK->TF Activates GeneExpression Gene Expression (Proliferation, Keratin Synthesis) TF->GeneExpression

Hypothesized MAPK/ERK Pathway Activation

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that much of the data is derived from manufacturers and may not have undergone peer review.

Table 1: In Vitro Effects of this compound

ParameterCell TypeConcentration RangeIncubation TimeResultSource
Cell ProliferationHaCaT0-25 µM24 hImproved cell viability[1]
Keratin Gene ExpressionKeratinocytes10-40 µM48 hActivation of transcription and translation of keratin genes[1]
Cell MigrationHuman Dermal Papilla Cells (HDPCs)0-25 µM24 hStimulated migration[1]

Table 2: In Vivo Effects of this compound

Animal ModelTreatmentDurationResultSource
Testosterone-induced mouse androgenic alopecia model500 µL topical application (concentration not specified)Once daily for 21 daysIncreased number of hair follicles and promoted hair growth[1]

Detailed Experimental Protocols

The following are representative protocols that can be adapted for studying the effects of this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on the proliferation of HaCaT keratinocytes.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM to achieve final concentrations ranging from 0 to 25 µM.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Keratin Gene Expression

Objective: To quantify the change in keratin gene expression in keratinocytes treated with this compound.

Materials:

  • Keratinocytes (e.g., primary human keratinocytes or HaCaT cells)

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target keratin genes (e.g., KRT1, KRT5, KRT10, KRT14) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Seed keratinocytes in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations ranging from 10 to 40 µM for 48 hours. Include a vehicle control.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using a suitable master mix and specific primers for the target keratin genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To detect the activation of the MAPK/ERK pathway by assessing the phosphorylation of ERK.

Materials:

  • Keratinocytes

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-ERK and anti-total-ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture keratinocytes to 80-90% confluency.

  • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

Experimental_Workflow General Experimental Workflow for Investigating this compound CellCulture Cell Culture (Keratinocytes, DPCs, Fibroblasts) Treatment Treatment with This compound (Dose- and Time-course) CellCulture->Treatment ProliferationAssay Proliferation Assay (e.g., MTT) Treatment->ProliferationAssay GeneExpression Gene Expression Analysis (qRT-PCR for Keratins) Treatment->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for p-ERK, β-catenin) Treatment->ProteinAnalysis MigrationAssay Migration Assay (Wound Healing/Scratch Assay) Treatment->MigrationAssay

General Experimental Workflow

Conclusion and Future Directions

This compound is a promising bioactive peptide with demonstrated effects on keratinocyte proliferation, keratin gene expression, and dermal papilla cell migration. While the precise molecular signaling pathways are yet to be fully elucidated in peer-reviewed literature, the existing evidence strongly suggests the involvement of the Wnt/β-catenin and MAPK/ERK pathways. Further research is required to provide direct evidence of the activation of these pathways by this compound, including the identification of its specific cellular receptors and the downstream signaling events. The experimental protocols outlined in this guide provide a framework for researchers to investigate these mechanisms and to further characterize the therapeutic potential of this intriguing peptide.

References

Preliminary Studies on the Therapeutic Potential of Myristoyl Pentapeptide-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest for its potential therapeutic applications in dermatology and cosmetology. This document provides a comprehensive overview of the preliminary scientific evidence supporting its efficacy, focusing on its mechanism of action, available quantitative data from in vitro and in vivo studies, and detailed experimental protocols. The peptide, a derivative of the pro-collagen I fragment KTTKS, primarily functions by stimulating the synthesis of key extracellular matrix proteins and keratins. This guide consolidates current knowledge to facilitate further research and development in the field.

Introduction

This compound is a signal peptide composed of five amino acids (Lys-Thr-Thr-Lys-Ser) with a myristoyl group attached to the N-terminus.[1][2] The addition of the myristic acid, a saturated fatty acid, enhances the lipophilicity of the peptide, thereby improving its penetration through the stratum corneum and delivery to the deeper layers of the skin.[3][4] This peptide is an analogue of the well-studied Palmitoyl Pentapeptide-4 and is believed to mimic the body's natural matrikines, which are small peptide fragments released during the breakdown of extracellular matrix (ECM) proteins like collagen.[4] These matrikines are known to regulate cellular activities, including wound healing and tissue remodeling. The primary therapeutic potential of this compound lies in its ability to stimulate cellular regeneration, making it a promising candidate for anti-aging, hair growth, and wound healing applications.[1][3][4]

Mechanism of Action

This compound is believed to exert its effects by engaging with fibroblast receptors, which in turn triggers a cascade of intracellular signals that promote the synthesis of crucial components of the extracellular matrix.[4] The core peptide sequence, KTTKS, is a subfragment of type I collagen propeptide and has been shown to specifically stimulate the production of collagen types I and III, as well as fibronectin.[5]

Stimulation of Extracellular Matrix Synthesis

The primary mechanism of action for this compound is the upregulation of ECM protein production. It signals fibroblasts to increase the synthesis of collagen and fibronectin, which are essential for maintaining the structural integrity and elasticity of the skin.[1][4] This action helps to reduce the appearance of fine lines and wrinkles and improves overall skin firmness.[4]

Promotion of Keratin (B1170402) Production

In the context of hair and eyelash growth, this compound is reported to directly target and activate keratin genes.[6] This leads to an increased production of keratin, the primary structural protein of hair, resulting in longer, thicker, and stronger hair fibers.[1][6] It is believed to signal the hair follicle to enter and prolong the anagen (growth) phase of the hair cycle.[3]

Signaling Pathway

While the precise signaling cascade for this compound has not been fully elucidated in publicly available literature, studies on the closely related Palmitoyl Pentapeptide-4 (Pal-KTTKS) suggest the involvement of the Transforming Growth Factor-β (TGF-β) pathway.[7] This pathway is a key regulator of extracellular matrix homeostasis. It is hypothesized that the pentapeptide binds to cell surface receptors, initiating a signaling cascade that leads to the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and fibronectin.

TGF_beta_pathway This compound This compound TGF-beta Receptor TGF-beta Receptor This compound->TGF-beta Receptor Binds to Smad Complex Smad Complex TGF-beta Receptor->Smad Complex Activates Transcription Transcription Smad Complex->Transcription Translocates to Nucleus and Initiates mRNA mRNA Transcription->mRNA Produces Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translated to ECM Proteins ECM Proteins Protein Synthesis->ECM Proteins Keratin Keratin Protein Synthesis->Keratin

Figure 1: Hypothesized TGF-β signaling pathway for this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound and its analogues. It is important to note that much of the detailed public data comes from studies on Palmitoyl Pentapeptide-4, and the data for this compound is more limited.

Table 1: In Vitro Efficacy of this compound

Cell TypeConcentrationIncubation TimeObserved EffectSource
HaCaT (Human Keratinocytes)0-25 μM24 hoursPromotes cell proliferation[1]
Human Dermal Papilla Cells (HDPCs)0-25 μM24 hoursStimulates cell migration[1]
Undisclosed (Keratin targeting)10-40 μM48 hoursActivates transcription and translation of keratin genes[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageDurationObserved EffectSource
Mouse Androgenic Alopecia Model500 μL (topical)21 days (once daily)Increased number of hair follicles and promoted hair growth[1]

Experimental Protocols

This section provides detailed methodologies for key experiments that could be used to evaluate the therapeutic potential of this compound. These are generalized protocols based on standard laboratory techniques and should be optimized for specific experimental conditions.

In Vitro Cell Proliferation Assay (HaCaT Cells)

Objective: To determine the effect of this compound on the proliferation of human keratinocytes.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Protocol:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 0 to 25 μM.

  • Replace the culture medium with the prepared peptide solutions and incubate for 24 hours.

  • Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

cell_proliferation_workflow A Seed HaCaT cells in 96-well plate B Incubate overnight A->B C Treat with this compound (0-25 µM) B->C D Incubate for 24 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for in vitro cell proliferation assay.
In Vivo Hair Growth Promotion Study (Mouse Model)

Objective: To evaluate the efficacy of topical this compound in promoting hair growth in an androgenic alopecia mouse model.

Materials:

  • Testosterone-induced androgenic alopecia mouse model

  • This compound solution (concentration to be optimized)

  • Vehicle control solution

  • Clippers

  • Digital camera

  • Biopsy punch

Protocol:

  • Induce androgenic alopecia in mice according to established protocols.

  • Shave a defined area on the dorsal skin of each mouse.

  • Divide the mice into a control group and a treatment group.

  • Topically apply 500 μL of the vehicle solution to the control group and the this compound solution to the treatment group once daily for 21 days.

  • Document the hair regrowth in the shaved area using digital photography at regular intervals.

  • At the end of the study, euthanize the mice and collect skin biopsies from the treated area.

  • Perform histological analysis of the skin biopsies to determine the number and stage of hair follicles.

hair_growth_study_workflow A Induce androgenic alopecia in mice B Shave dorsal skin A->B C Divide into control and treatment groups B->C D Topical application of vehicle or this compound C->D E Daily treatment for 21 days D->E F Monitor and photograph hair regrowth E->F G Collect skin biopsies at day 21 E->G H Histological analysis of hair follicles G->H

Figure 3: Workflow for in vivo hair growth promotion study.

Conclusion and Future Directions

Preliminary studies suggest that this compound has significant therapeutic potential, particularly in the fields of anti-aging skincare and hair growth promotion. Its mechanism of action, centered around the stimulation of extracellular matrix and keratin synthesis, provides a strong rationale for its observed effects. However, there is a clear need for more rigorous and quantitative research to fully establish its efficacy and safety profile.

Future research should focus on:

  • Elucidating the precise signaling pathways: Detailed molecular studies are required to confirm the involvement of the TGF-β pathway and investigate other potential signaling cascades.

  • Generating more quantitative data: Well-controlled studies are needed to quantify the dose-dependent effects of this compound on gene and protein expression of collagens, fibronectin, and various keratins.

  • Conducting robust clinical trials: Large-scale, double-blind, placebo-controlled clinical trials are essential to validate the cosmetic and therapeutic benefits of this compound in human subjects.

By addressing these research gaps, the scientific community can pave the way for the development of novel and effective therapies based on this promising peptide.

References

Myristoyl Pentapeptide-4: A Technical Guide to its Interaction with Extracellular Matrix Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin and hair physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the extracellular matrix (ECM), a critical component of tissue structure and function. This document summarizes the available data on its mechanism of action, its effects on key ECM proteins such as keratin (B1170402), collagen, and fibronectin, and the putative signaling pathways involved. Detailed experimental methodologies and quantitative data from relevant studies are presented to facilitate further research and development.

Introduction

This compound is a signal peptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid. The myristoyl group, a C14 fatty acid, enhances the lipophilicity of the peptide, which is thought to improve its penetration through the stratum corneum and cell membranes.[1] It is primarily recognized for its role in stimulating keratin production, which has led to its widespread use in cosmetic formulations aimed at enhancing eyelash and eyebrow growth.[2][3] Beyond its effects on keratin, emerging evidence suggests that this compound also interacts with other crucial components of the extracellular matrix in the dermis, playing a role in skin structure and repair.[4]

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Key components of the dermal ECM include collagen, which provides tensile strength, elastin (B1584352), which imparts elasticity, and fibronectin, which is involved in cell adhesion and wound healing. The ability of exogenous peptides to influence the synthesis and remodeling of these ECM proteins is a key area of investigation for anti-aging and regenerative medicine.

Mechanism of Action

This compound is classified as a signal peptide, meaning it is thought to mimic naturally occurring peptides that signal cellular responses. The primary proposed mechanism of action involves the stimulation of specific gene expression related to ECM proteins.

Stimulation of Keratin Synthesis

A significant body of evidence points to this compound's ability to upregulate keratin gene expression.[2][3] This action is believed to prolong the anagen (growth) phase of hair follicles and strengthen the hair shaft.[1] In vitro studies have shown that this compound can directly stimulate the transcription and translation of keratin genes.[4]

Interaction with Dermal Fibroblasts

In the context of the dermal extracellular matrix, this compound is reported to stimulate skin fibroblasts.[4] Fibroblasts are the primary cell type responsible for synthesizing and maintaining the ECM. It is hypothesized that this compound engages with receptors on the fibroblast cell surface, initiating intracellular signaling cascades that lead to the increased production of collagen and fibronectin.[5]

Interaction with Extracellular Matrix Proteins: Quantitative Data

While the qualitative effects of this compound on ECM proteins are cited in the literature, specific quantitative data is limited. Much of the detailed research has been conducted on the closely related Palmitoyl Pentapeptide-4, which shares the same KTTKS amino acid sequence. The data for Palmitoyl Pentapeptide-4 is presented here as a reference point for the potential activity of this compound.

PeptideCell TypeECM ProteinConcentrationIncubation TimeResultCitation
This compoundHuman Hair Follicle Papilla Cells (HDPCs)-0-25 µM24 hStimulated cell migration[4]
This compoundHaCaT (Keratinocytes)-0-25 µM24 hPromoted cell proliferation[4]
This compoundSkin FibroblastsCollagen, FibronectinNot SpecifiedNot SpecifiedStimulates production[4]

Note: Specific quantitative increases for collagen and fibronectin with this compound are not detailed in the available literature.

Signaling Pathways

The precise signaling pathways activated by this compound in dermal fibroblasts have not been fully elucidated. However, based on the known mechanisms of similar matrikine peptides, several pathways are likely involved.

A potential signaling pathway for this compound's action on fibroblasts is through the Transforming Growth Factor-Beta (TGF-β) pathway, a key regulator of ECM protein synthesis.

TGF_beta_pathway MP4 Myristoyl Pentapeptide-4 Receptor Fibroblast Receptor MP4->Receptor TGF_beta TGF-β Signaling Cascade Receptor->TGF_beta Activation Smad Smad Proteins TGF_beta->Smad Nucleus Nucleus Smad->Nucleus Gene_Expression Increased Gene Expression of ECM Proteins Nucleus->Gene_Expression Collagen Collagen Gene_Expression->Collagen Fibronectin Fibronectin Gene_Expression->Fibronectin

Putative TGF-β signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the effects of this compound on ECM protein synthesis are not widely published. The following are generalized protocols based on standard cell biology techniques that could be adapted for this purpose.

Cell Culture and Treatment
  • Cell Lines: Primary human dermal fibroblasts (HDFs) are the most relevant cell type for studying dermal ECM production.

  • Culture Conditions: HDFs are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Treatment: this compound would be dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at various concentrations (e.g., 1-50 µM). A vehicle control would be run in parallel.

Quantification of Collagen Synthesis

A common method for quantifying total collagen production is through a hydroxyproline (B1673980) assay, as hydroxyproline is an amino acid largely specific to collagen.

collagen_assay_workflow start Fibroblast Culture + this compound hydrolysis Acid Hydrolysis of Cell Lysate start->hydrolysis oxidation Oxidation of Hydroxyproline hydrolysis->oxidation color_dev Colorimetric Reaction oxidation->color_dev measurement Spectrophotometric Measurement (560 nm) color_dev->measurement quantification Quantification vs. Collagen Standard Curve measurement->quantification

Workflow for a colorimetric collagen assay.
Gene Expression Analysis

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) can be used to measure the expression of genes encoding for ECM proteins.

  • RNA Extraction: Total RNA is extracted from treated and control fibroblasts using a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for collagen (e.g., COL1A1), elastin (ELN), and fibronectin (FN1) genes. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

This compound is a promising bioactive peptide with demonstrated effects on keratin expression. Its reported ability to stimulate collagen and fibronectin production in skin fibroblasts suggests a broader role in modulating the extracellular matrix. However, there is a clear need for more rigorous, quantitative studies to fully characterize these effects and elucidate the underlying signaling pathways. Future research should focus on:

  • Conducting dose-response and time-course studies to quantify the increase in collagen, elastin, and fibronectin synthesis in response to this compound.

  • Identifying the specific fibroblast receptors that this compound interacts with.

  • Mapping the downstream signaling cascades activated by this interaction.

  • Performing clinical trials to correlate in vitro findings with in vivo efficacy for skin rejuvenation and repair.

A deeper understanding of this compound's interaction with the extracellular matrix will be crucial for its continued development and application in both cosmetic and therapeutic contexts.

References

Methodological & Application

Application Note: Cell Culture Models for Efficacy Testing of Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the cosmetics and dermatology fields.

Introduction Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has gained significant attention in the cosmetic industry for its role in skin conditioning and promoting the growth of eyelashes and hair.[1][2][3][4] Structurally, it consists of a five-amino-acid peptide chain (Lys-Thr-Thr-Lys-Ser) attached to myristic acid, a fatty acid that enhances its penetration through the skin's lipid barrier.[4][5][6] this compound is believed to exert its effects by stimulating the production of key structural proteins, such as keratin (B1170402) and collagen.[1][7][8] Specifically, it has been shown to activate keratin genes, which is crucial for hair strength and growth, and to stimulate fibroblasts to produce extracellular matrix (ECM) components like collagen and fibronectin, which helps in reducing wrinkles and improving skin elasticity.[1][8]

This application note provides detailed protocols for utilizing various in vitro cell culture models to assess the biological efficacy of this compound. The described assays are designed to quantify the peptide's effects on cell proliferation, gene expression, and protein synthesis in cell types relevant to skin and hair biology.

Recommended Cell Culture Models

To comprehensively evaluate the multifaceted effects of this compound, a panel of specific human cell lines is recommended.

  • Human Epidermal Keratinocytes (e.g., HaCaT cell line): These cells are the primary cell type of the epidermis and are responsible for producing keratin. They are an ideal model for studying the peptide's influence on keratin synthesis, cell proliferation, and differentiation.[1][9]

  • Human Dermal Fibroblasts (HDFs): Located in the dermis, fibroblasts are responsible for synthesizing ECM proteins, including collagen and elastin, which provide structural support and elasticity to the skin.[10] HDFs are essential for investigating the anti-aging properties of the peptide, such as its ability to boost collagen production.[1][8]

  • Human Follicle Dermal Papilla Cells (HFDPCs): These specialized fibroblasts are located at the base of the hair follicle and play a critical role in regulating hair growth cycles.[1] This model is crucial for substantiating claims related to eyelash and hair enhancement by assessing effects on cell migration and proliferation.[1]

  • 3D Reconstructed Human Skin Models: These organotypic cultures, consisting of both epidermal and dermal layers, provide a more physiologically relevant environment for testing.[11][12] They are particularly useful for evaluating skin penetration, irritation potential, and tissue-level changes in protein expression.[13]

Experimental Workflow and Protocols

The following diagram outlines a typical workflow for evaluating this compound in vitro.

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis A Cell Culture Seeding (Keratinocytes, Fibroblasts, HFDPCs) C Cell Viability Assay (MTT) (Determine Optimal Concentration) A->C B This compound Dose Preparation B->C D Gene Expression Analysis (qRT-PCR) C->D E Protein Synthesis Analysis (ELISA / Western Blot) C->E F Protein Localization (Immunofluorescence) C->F G Cell Migration Assay (Wound Healing) C->G H Quantitative Data Analysis & Visualization D->H E->H F->H G->H

Caption: General experimental workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the optimal non-cytotoxic concentration range of this compound and to assess its effect on cell proliferation.

Materials:

  • HaCaT, HDF, or HFDPC cells

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50 µM).[1] Remove the old medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To quantify the effect of this compound on the expression of target genes (e.g., KRT1, COL1A1, ELN).

Materials:

  • Cells cultured in 6-well plates

  • This compound (at non-toxic concentration determined from Protocol 1)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for KRT1, COL1A1, ELN, and a housekeeping gene like GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.

  • Amplification: Run the reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Protocol 3: Immunofluorescence Staining for Collagen I

Objective: To visualize the production and deposition of Collagen Type I in fibroblasts treated with this compound.

Materials:

  • HDF cells cultured on glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)[14]

  • Primary antibody: Rabbit anti-Collagen I[14]

  • Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)[14]

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed HDFs on coverslips. Once attached, treat with this compound for 48-72 hours.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific binding.[14][15]

  • Primary Antibody Incubation: Incubate with the primary anti-Collagen I antibody (diluted in blocking buffer) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[17]

  • Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslip onto a microscope slide, and visualize using a fluorescence microscope.

Key Signaling Pathways

This compound is thought to act as a signaling molecule, mimicking natural peptides that regulate cellular processes.[3][8] Two key pathways likely involved are the TGF-β and Wnt/β-catenin pathways.

TGF-β Signaling Pathway

This pathway is a primary regulator of extracellular matrix synthesis.[18][19] Activation by ligands like TGF-β leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of target genes, including those for collagen and fibronectin.[18][20] this compound may engage this pathway to stimulate fibroblast activity.[8]

G MP4 Myristoyl Pentapeptide-4 Receptor TGF-β Receptor (Type I/II) MP4->Receptor Activates Smad Smad2/3 Receptor->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Transcription Promotes

Caption: Proposed activation of the TGF-β pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt pathway is crucial for hair follicle development and cell proliferation.[21][22] In the "on-state," Wnt signaling prevents the degradation of β-catenin, allowing it to accumulate and enter the nucleus, where it activates target genes related to cell cycle progression and growth.[23][24] This pathway is a plausible target for the peptide's effects on hair and eyelash growth.

G MP4 Myristoyl Pentapeptide-4 Receptor Frizzled/LRP Receptor Complex MP4->Receptor Activates Destruction Destruction Complex (GSK3β, Axin, APC) Receptor->Destruction Inhibits BetaCatenin β-catenin Destruction->BetaCatenin Phosphorylates for Degradation Proteasomal Degradation BetaCatenin->Degradation Accumulation β-catenin Accumulation BetaCatenin->Accumulation Wnt Signal ON Nucleus Nucleus Accumulation->Nucleus Translocation Transcription Gene Transcription (Proliferation, Growth) Nucleus->Transcription Promotes

Caption: Proposed activation of Wnt/β-catenin signaling by this compound.

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in tables for clear comparison. Results should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA).

Table 1: Effect of this compound on Cell Viability
Concentration (µM)HaCaT Viability (%)HDF Viability (%)HFDPC Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
1102 ± 5.2105 ± 4.8108 ± 5.5
10115 ± 6.1118 ± 5.5125 ± 6.3
25112 ± 5.8115 ± 6.2121 ± 5.9
5095 ± 7.398 ± 6.896 ± 7.1
Statistically significant increase compared to control (p < 0.05). Data are representational.

Interpretation: The peptide shows a proliferative effect at 10-25 µM without significant cytotoxicity up to 50 µM.

Table 2: Relative Gene Expression in HDFs after 24h Treatment
Target GeneFold Change (5 µM)Fold Change (10 µM)Fold Change (25 µM)
COL1A1 (Collagen I)1.8 ± 0.22.5 ± 0.3 2.3 ± 0.4
ELN (Elastin)1.5 ± 0.32.1 ± 0.2 1.9 ± 0.3
MMP1 (Collagenase)0.8 ± 0.10.6 ± 0.10.5 ± 0.2
*p < 0.05, *p < 0.01 compared to untreated control. Data are representational.

Interpretation: this compound significantly upregulates the expression of key ECM genes (COL1A1, ELN) while downregulating an enzyme responsible for collagen degradation (MMP1), suggesting a net positive effect on skin structure.

References

Application Notes and Protocols for Myristoyl Pentapeptide-4 in Animal Models for Hair Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-4 is a synthetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its potential to promote hair growth. Comprising a myristic acid moiety attached to a chain of five amino acids, this lipophilic peptide is designed for enhanced skin penetration to effectively reach the hair follicle. It is believed to exert its effects by stimulating the production of keratin (B1170402), a key structural protein in hair, and by positively influencing the hair growth cycle.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of hair loss, along with methods for data acquisition and analysis.

Mechanism of Action

This compound is thought to promote hair growth through a multi-faceted approach:

  • Stimulation of Keratin Synthesis: The peptide is reported to activate the genes responsible for keratin production, thereby strengthening the hair shaft and promoting the growth of healthier, more robust hair.[1]

  • Anagen Phase Promotion: It is believed to signal hair follicles to enter and prolong the anagen (growth) phase of the hair cycle.[2] This leads to a longer period of active hair growth.

  • Inhibition of Catagen and Telogen Phases: By potentially inhibiting proteins that signal the transition to the catagen (transitional) and telogen (resting) phases, this compound may help reduce hair shedding.[2]

Recommended Animal Model: C57BL/6 Mouse

The C57BL/6 mouse is a widely used and well-characterized model for hair growth research. Its black coat provides a clear visual indicator of hair growth against its pink skin. Furthermore, the hair follicles of C57BL/6 mice can be synchronized to the telogen (resting) phase, allowing for the controlled observation of anagen (growth) induction.

Experimental Protocols

Androgenetic Alopecia Model in C57BL/6 Mice

This model is designed to mimic male pattern baldness, a common form of hair loss.

Materials:

  • Male C57BL/6 mice (7-8 weeks old)

  • This compound solution (concentration to be determined based on in vitro studies, typically in a vehicle suitable for topical application)

  • Vehicle control solution (without this compound)

  • Positive control: 2% Minoxidil solution

  • Testosterone (B1683101) or Dihydrotestosterone (DHT) for alopecia induction

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Depilatory cream or wax

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Alopecia Induction:

    • Anesthetize the mice.

    • Shave a defined area (e.g., 2 cm x 4 cm) on the dorsal skin.

    • Apply a depilatory cream or wax to remove the remaining hair stubble and synchronize the hair follicles to the telogen phase.

    • Administer subcutaneous injections of testosterone or DHT daily to induce an androgen-dependent hair loss phenotype.

  • Treatment Groups: Divide the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound solution

    • Group 3: 2% Minoxidil (Positive Control)

  • Topical Application:

    • Beginning the day after depilation, topically apply 500 µL of the respective solution to the shaved dorsal area once daily for 21-28 days.[1]

  • Data Collection and Analysis:

    • Visual Assessment: Capture high-resolution digital photographs of the treatment area every 3-4 days to document hair regrowth.

    • Quantitative Hair Growth Analysis: Utilize grayscale analysis of the photographs to quantify the extent of hair coverage.[3]

    • Histological Analysis: At the end of the study, euthanize the mice and collect skin biopsies from the treated areas.

      • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

      • Stain with Hematoxylin and Eosin (H&E) to visualize hair follicle morphology.

      • Determine the number of hair follicles per unit area (hair follicle density).

      • Calculate the anagen-to-telogen ratio by identifying the stage of each hair follicle.

    • Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki-67) and keratin expression to further elucidate the mechanism of action.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Hair Growth Parameters

Treatment GroupMean Hair Coverage (%) at Day 21Hair Follicle Density (follicles/mm²)Anagen/Telogen Ratio
Vehicle Control25 ± 515 ± 30.4 ± 0.1
This compound75 ± 828 ± 41.5 ± 0.3
2% Minoxidil80 ± 730 ± 51.7 ± 0.4

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 2: Histomorphometric Analysis of Hair Follicles

Treatment GroupHair Shaft Thickness (µm)Hair Follicle Depth (µm)
Vehicle Control20 ± 2250 ± 20
This compound35 ± 4400 ± 30
2% Minoxidil38 ± 5420 ± 35

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound in Hair Growth

This compound likely influences key signaling pathways that govern hair follicle cycling and keratinocyte proliferation. The Wnt/β-catenin pathway is a critical regulator of hair follicle development and the anagen phase. It is hypothesized that this compound, as a signaling peptide, may activate this pathway in the dermal papilla cells.

G MP4 This compound Receptor Cell Surface Receptor (e.g., Frizzled) MP4->Receptor Binds Wnt_Pathway Wnt/β-catenin Signaling Cascade Receptor->Wnt_Pathway Activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Anagen Anagen Induction & Prolongation Gene_Expression->Anagen

Caption: Proposed Wnt/β-catenin pathway activation by this compound.

Experimental Workflow for Animal Studies

A clear and logical workflow is essential for the successful execution of in vivo hair growth studies.

G Start Start: C57BL/6 Mice (7-8 weeks old) Anesthesia Anesthesia Start->Anesthesia Depilation Dorsal Hair Shaving & Depilation Anesthesia->Depilation Alopecia Alopecia Induction (Testosterone/DHT) Depilation->Alopecia Grouping Randomization into Treatment Groups Alopecia->Grouping Treatment Daily Topical Application (21-28 days) Grouping->Treatment Data Data Collection: - Photography - Histology Treatment->Data Analysis Data Analysis: - Hair Coverage - Follicle Density - Anagen/Telogen Ratio Data->Analysis End End of Study Analysis->End

Caption: Experimental workflow for evaluating hair growth in a mouse model.

Proposed Mechanism of Keratin Synthesis Stimulation

This compound is believed to directly influence the genetic machinery responsible for producing keratin, the primary component of the hair shaft.

G cluster_Nucleus Nucleus MP4 Myristoyl Pentapeptide-4 DPC Dermal Papilla Cell MP4->DPC Signal Intracellular Signaling DPC->Signal Nucleus Nucleus Signal->Nucleus Keratin_Gene Keratin Gene Transcription Transcription (mRNA synthesis) Keratin_Gene->Transcription Translation Translation (Keratin protein synthesis) Transcription->Translation Hair_Shaft Incorporation into Hair Shaft Translation->Hair_Shaft

Caption: Proposed mechanism of this compound stimulating keratin synthesis.

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to investigate the efficacy of this compound in promoting hair growth using a well-established animal model. Rigorous adherence to these methodologies, coupled with detailed quantitative and qualitative analysis, will enable a thorough evaluation of this promising peptide for its potential applications in hair loss treatments.

References

Unveiling the Cellular Response to Myristoyl Pentapeptide-4: A Proteomics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Pentapeptide-4 is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its bioactive properties. Comprising a myristoyl group attached to a chain of five amino acids (Lys-Thr-Thr-Lys-Ser), this lipopeptide is designed for enhanced skin penetration.[1][2] Primarily known for its role in promoting hair growth, particularly for eyelashes, it is believed to stimulate the expression of keratin (B1170402) genes.[3][4][5][6] Emerging evidence also suggests its involvement in the synthesis of extracellular matrix (ECM) components, such as collagen and fibronectin, indicating a broader role in skin health and rejuvenation.[3][7][8]

This document provides a detailed guide for researchers interested in investigating the cellular and molecular changes induced by this compound using quantitative proteomics. It outlines comprehensive protocols for cell culture and treatment, quantitative proteomics workflows (SILAC and TMT), and data analysis. Furthermore, it presents hypothetical quantitative proteomics data to illustrate the potential effects of the peptide and includes diagrams of the proposed signaling pathway and experimental workflows.

Proposed Mechanism of Action

This compound is thought to act as a signaling molecule that influences cellular behavior. Its primary proposed mechanism involves the upregulation of keratin gene transcription and translation, leading to increased keratin synthesis.[3] This is particularly relevant in keratinocytes, the predominant cell type in the epidermis. Additionally, its potential to stimulate collagen and fibronectin production in fibroblasts suggests an impact on the dermal-epidermal junction and overall skin structure.[3][8] The myristoyl modification enhances its lipophilicity, facilitating its passage through the stratum corneum to reach target cells in the epidermis and dermis.[1][2]

Quantitative Proteomics Data Summary

The following tables present hypothetical quantitative proteomics data from a study on human epidermal keratinocytes treated with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols.

Table 1: Key Upregulated Proteins in Human Keratinocytes Treated with this compound (24 hours)

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-valueBiological Function
P02533KRT1Keratin, type II cytoskeletal 12.8<0.01Epidermal differentiation, structural integrity
P04264KRT10Keratin, type I cytoskeletal 102.5<0.01Epidermal differentiation, structural integrity
P13645KRT14Keratin, type I cytoskeletal 141.9<0.05Basal keratinocyte proliferation and structure
P07585COL1A1Collagen alpha-1(I) chain1.7<0.05Extracellular matrix organization, skin strength
P02751FN1Fibronectin1.6<0.05Cell adhesion, migration, wound healing
Q9Y220TGM1Transglutaminase 12.1<0.01Cornified envelope formation, barrier function
P07355IVLInvolucrin2.3<0.01Cornified envelope formation, barrier function

Table 2: Key Downregulated Proteins in Human Keratinocytes Treated with this compound (24 hours)

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-valueBiological Function
P62258KRT77Keratin, type II cytoskeletal 77-1.8<0.05Associated with undifferentiated keratinocytes
P35908SFNStratifin-1.5<0.05Cell cycle regulation, inhibitor of G2/M progression
P06744MMP1Matrix metalloproteinase-1-1.6<0.05Collagen degradation
P09238MMP9Matrix metalloproteinase-9-1.4<0.05Extracellular matrix degradation

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare human epidermal keratinocyte cultures for treatment with this compound.

Materials:

  • Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium (supplemented with growth factors)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HEKa cells in T-75 flasks with Keratinocyte Growth Medium.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in Keratinocyte Growth Medium at final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control with the same concentration of DMSO.

  • Replace the medium in the wells with the prepared treatment and control media.

  • Incubate for the desired time points (e.g., 24, 48 hours).

  • After incubation, wash cells twice with ice-cold PBS and proceed immediately to protein extraction.

Quantitative Proteomics using Tandem Mass Tags (TMT)

Objective: To identify and quantify protein expression changes in keratinocytes following treatment with this compound using TMT labeling.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • TMTpro™ 16plex Label Reagent Set

  • Hydroxylamine

  • High-pH reversed-phase fractionation kit

  • LC-MS/MS system (e.g., Orbitrap)

Protocol:

  • Protein Extraction and Digestion:

    • Lyse the cells from each condition with lysis buffer.

    • Quantify protein concentration using the BCA assay.

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds with DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.

    • Digest proteins with trypsin overnight at 37°C.[9][10]

  • TMT Labeling:

    • Resuspend the digested peptides in a suitable buffer (e.g., TEAB).

    • Label each sample with a unique TMT reagent for 1 hour at room temperature.[11][12][13]

    • Quench the labeling reaction with hydroxylamine.[12][13]

  • Sample Pooling and Fractionation:

    • Combine all TMT-labeled samples in equal amounts.

    • Desalt the pooled sample using a C18 solid-phase extraction cartridge.

    • Fractionate the peptides using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • Use a suitable gradient for peptide separation.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching against a human protein database.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify significantly regulated proteins.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

Objective: To identify and quantify protein expression changes in keratinocytes following treatment with this compound using SILAC.

Materials:

  • SILAC-compatible cell culture medium (deficient in Lysine and Arginine)

  • "Light" (¹²C₆, ¹⁴N₂) L-Lysine and L-Arginine

  • "Heavy" (¹³C₆, ¹⁵N₂) L-Lysine and L-Arginine

  • Dialyzed Fetal Bovine Serum

  • All materials listed for the TMT protocol (excluding TMT reagents)

Protocol:

  • SILAC Labeling:

    • Culture two populations of keratinocytes for at least 6 cell divisions in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.[14][15][16]

  • Cell Treatment:

    • Treat the "heavy" labeled cells with this compound and the "light" labeled cells with the vehicle control.

  • Sample Pooling and Protein Digestion:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce, alkylate, and digest the combined protein mixture with trypsin as described in the TMT protocol.

  • Fractionation and LC-MS/MS Analysis:

    • Fractionate the peptide mixture using high-pH reversed-phase chromatography.

    • Analyze each fraction by LC-MS/MS.

  • Data Analysis:

    • Process the raw data using SILAC-compatible software.

    • Identify peptide pairs (light and heavy) and quantify the intensity ratios.

    • Calculate protein abundance ratios based on the peptide ratios.

    • Perform statistical analysis to determine significantly altered protein levels.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Quantitative Proteomics cluster_data_analysis Data Analysis cluster_outcome Outcome Culture Keratinocyte Culture Treatment This compound Treatment Culture->Treatment Control Vehicle Control Culture->Control Lysis Cell Lysis & Protein Extraction Treatment->Lysis Control->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (TMT or SILAC) Digestion->Labeling Fractionation Peptide Fractionation Labeling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Identification Protein Identification LCMS->Identification Quantification Protein Quantification Identification->Quantification Bioinformatics Bioinformatics Analysis (Pathway & Function) Quantification->Bioinformatics Results Identification of Cellular Changes Bioinformatics->Results

Caption: Quantitative proteomics workflow for studying this compound.

Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_cellular_response Cellular Response MP4 This compound Receptor Cell Surface Receptor (Hypothetical) MP4->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., AP-1, Sp1) Signaling_Cascade->Transcription_Factors Gene_Expression Increased Transcription of Keratin & ECM Genes Transcription_Factors->Gene_Expression Keratin Increased Keratin Synthesis Gene_Expression->Keratin ECM Increased ECM (Collagen, Fibronectin) Production Gene_Expression->ECM Differentiation Enhanced Keratinocyte Differentiation Keratin->Differentiation

Caption: Proposed signaling pathway for this compound.

Conclusion

The application of quantitative proteomics provides a powerful and unbiased approach to elucidate the molecular mechanisms underlying the effects of this compound. The protocols and data presented here offer a framework for researchers to investigate the cellular response to this bioactive peptide in detail. Such studies will not only validate its purported effects on keratin and extracellular matrix production but may also uncover novel biological functions and signaling pathways, thereby supporting its development for cosmetic and therapeutic applications. The use of robust and reproducible proteomics workflows is crucial for generating high-quality data that can advance our understanding of how this compound modulates skin and hair follicle biology.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristoyl Pentapeptide-4 is a synthetic bioactive peptide, comprised of the amino acid sequence Lys-Thr-Thr-Lys-Ser (KTTKS) acylated with myristic acid.[1][2] It is a widely utilized ingredient in the cosmetics industry, particularly in products aimed at promoting hair growth.[1] The lipophilic myristoyl group enhances the peptide's penetration and bioavailability. Accurate and reliable analytical methods are crucial for the quality control of raw materials and the quantification of this compound in final product formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. A gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (trifluoroacetic acid) and an organic solvent (acetonitrile) allows for the effective separation of this compound from potential impurities and formulation excipients. Detection is performed using a UV detector at a wavelength where the peptide bond absorbs, typically between 210 and 230 nm.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

  • Standard: this compound reference standard of known purity.

  • Sample Preparation:

    • For raw material: Dissolve in a suitable solvent (e.g., water/acetonitrile mixture).

    • For cosmetic formulations: An extraction procedure may be required to separate the peptide from the matrix. A common approach is liquid-liquid extraction or solid-phase extraction (SPE).[3][4]

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Solution:

    • Raw Material: Accurately weigh the this compound raw material to achieve a final concentration within the calibration range after dissolution in the diluent.

    • Cosmetic Formulation: Develop a sample extraction protocol to isolate the peptide from the formulation matrix. The final extract should be dissolved in the diluent to a concentration within the calibration range.

4. Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5][6] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Results
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over 10-200 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 3.0%Intra-day RSD = 0.8%Inter-day RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.Peak purity analysis confirms no co-eluting peaks.

5. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[3][5][6] this compound samples should be subjected to stress conditions such as:

  • Acid hydrolysis (e.g., 0.1 M HCl)

  • Base hydrolysis (e.g., 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 80 °C)

  • Photolytic stress (e.g., exposure to UV light)

The method should be able to separate the intact peptide from any degradation products formed.

Visualizations

Experimental Workflow

experimental_workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc column C18 Column hplc->column detection UV Detector (220 nm) column->detection data Data Acquisition & Analysis detection->data results Quantification & Purity Assessment data->results

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Hypothetical Activation of Keratin (B1170402) Gene)

This compound is known to promote hair growth by targeting and activating keratin genes.[1] The following diagram illustrates a simplified, hypothetical signaling pathway.

signaling_pathway peptide This compound receptor Cell Surface Receptor peptide->receptor Binds cascade Intracellular Signaling Cascade receptor->cascade Activates transcription_factor Transcription Factor Activation cascade->transcription_factor Leads to gene Keratin Gene transcription_factor->gene Promotes Transcription protein Keratin Protein Synthesis gene->protein Results in

Caption: Simplified signaling pathway for keratin synthesis promotion.

References

Mass Spectrometry Application Notes for the Characterization of Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of Myristoyl Pentapeptide-4 using mass spectrometry (MS). It includes detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. This application note is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of modified peptides in cosmetic or pharmaceutical formulations.

Introduction

This compound is a synthetic peptide that has gained attention in the cosmetic industry for its purported biological activities, including the stimulation of keratin (B1170402) gene expression.[1] It is a lipopeptide, consisting of a five-amino-acid peptide chain N-terminally modified with a myristoyl group, a C14 fatty acid. This modification enhances its bioavailability and skin penetration. The accurate characterization and quantification of this compound in complex matrices, such as cosmetic creams and serums, are crucial for quality control, formulation development, and efficacy studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the specificity and sensitivity required for this purpose.

There appears to be some discrepancy in the literature regarding the exact amino acid sequence of this compound. Two sequences have been reported: Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 and Myristoyl-Lys-Thr-Thr-Lys-Ser. This application note will focus on the characterization of Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 , for which some mass spectrometric data is available. The theoretical molecular weight of this amidated peptide is approximately 796.14 g/mol .

Experimental Protocols

Sample Preparation from a Cosmetic Matrix (Cream/Serum)

The following protocol outlines a general procedure for the extraction of this compound from a cosmetic formulation. Optimization may be required depending on the specific matrix composition.

Materials:

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Acetic acid (AA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

  • Sample Weighing: Accurately weigh approximately 100 mg of the cosmetic cream or serum into a 1.5 mL microcentrifuge tube.

  • Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., 80:20 ACN:Water with 0.1% FA) to the tube. The high organic content is necessary to precipitate matrix components and solubilize the lipophilic peptide.

  • Vortexing: Vortex the sample vigorously for 5 minutes to ensure thorough mixing and extraction of the peptide.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet precipitated excipients.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

  • Standard Preparation: Prepare a series of calibration standards by dissolving the this compound reference standard in the extraction solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)

LC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions (Positive ESI Mode):

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Optimize for instrument
Scan Mode Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) (for quantification)
Precursor Ion (m/z) [M+H]+ ≈ 797.6, [M+2H]2+ ≈ 399.3

Data Presentation and Interpretation

Mass Spectrum and Fragmentation Pattern

This compound (Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2) is expected to ionize efficiently in positive ESI mode, primarily forming protonated molecular ions such as [M+H]+ and [M+2H]2+.

Tandem Mass Spectrometry (MS/MS) Fragmentation:

Collision-induced dissociation (CID) of the precursor ion will generate a series of characteristic product ions. The fragmentation of peptides predominantly occurs at the amide bonds along the peptide backbone, resulting in b- and y-type ions. The presence of the myristoyl group can also lead to specific fragmentation patterns.

Predicted Fragmentation of Myristoyl-Lys-Leu-Ala-Lys-Lys-NH2 ([M+H]+):

Ion TypeSequence FragmentPredicted m/z
b2Myristoyl-Lys355.3
b3Myristoyl-Lys-Leu468.4
b4Myristoyl-Lys-Leu-Ala539.4
b5Myristoyl-Lys-Leu-Ala-Lys667.5
y1Lys-NH2146.1
y2Lys-Lys-NH2274.2
y3Ala-Lys-Lys-NH2345.3
y4Leu-Ala-Lys-Lys-NH2458.4

Note: These are predicted monoisotopic masses. The observed m/z values may vary slightly.

A characteristic neutral loss of the myristoyl group (C14H28O, 212.2 Da) or a related fragment may also be observed.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the peak areas of the this compound standard at different concentrations. The concentration of the peptide in the cosmetic sample can then be determined by interpolating its peak area on the calibration curve. Selected Reaction Monitoring (SRM) is the preferred method for quantification due to its high selectivity and sensitivity.

Example SRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)
399.3 ([M+2H]2+)146.1 (y1)
399.3 ([M+2H]2+)274.2 (y2)
399.3 ([M+2H]2+)468.4 (b3)

Example Quantitative Data Summary:

Sample IDReplicate 1 (µg/g)Replicate 2 (µg/g)Replicate 3 (µg/g)Mean (µg/g)Std. Dev.%RSD
Cream A10.210.510.110.30.212.0
Serum B5.55.85.65.60.152.7
BlankNDNDNDND--

ND: Not Detected

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh Cosmetic Sample extract Add Extraction Solvent weigh->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter collect->filter lc_separation LC Separation (C18 Column) filter->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_analysis MS/MS Analysis (SRM/PRM) esi_ionization->ms_analysis identification Identification (Fragmentation Pattern) ms_analysis->identification quantification Quantification (Calibration Curve) ms_analysis->quantification report Reporting identification->report quantification->report

Caption: Experimental workflow for the characterization of this compound.

Proposed Signaling Pathway

This compound is believed to stimulate hair growth by upregulating the expression of keratin genes.[1][2] The myristoyl group facilitates the penetration of the peptide through the cell membrane of keratinocytes. Inside the cell, the pentapeptide can act as a signaling molecule, potentially interacting with transcription factors that promote the expression of keratin genes.

signaling_pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Myristoyl Pentapeptide-4 internalized_peptide Internalized Pentapeptide peptide->internalized_peptide Membrane Penetration transcription_factors Transcription Factors internalized_peptide->transcription_factors Activation keratin_gene Keratin Gene transcription_factors->keratin_gene Binding & Upregulation mrna Keratin mRNA keratin_gene->mrna Transcription keratin_protein Keratin Protein mrna->keratin_protein Translation Increased Hair\nStrength & Growth Increased Hair Strength & Growth keratin_protein->Increased Hair\nStrength & Growth

Caption: Proposed signaling pathway of this compound in keratinocytes.

Conclusion

This application note provides a detailed framework for the characterization and quantification of this compound using LC-MS/MS. The described protocols for sample preparation and analysis, along with the expected fragmentation patterns, offer a solid starting point for researchers. The high sensitivity and specificity of this method make it well-suited for the analysis of this lipopeptide in complex cosmetic matrices, ensuring product quality and supporting efficacy claims. Further method validation should be performed in accordance with relevant regulatory guidelines.

References

Optimizing Topical Delivery of Myristoyl Pentapeptide-4: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Myristoyl Pentapeptide-4 is a synthetic lipopeptide that has garnered significant interest in the cosmetic and dermatological fields for its potential to promote hair growth and improve skin health. Comprising a five-amino-acid sequence (Lys-Thr-Thr-Lys-Ser) attached to a myristic acid moiety, this peptide is designed to enhance skin penetration and biological activity.[1][2] this compound is reported to stimulate the expression of keratin (B1170402) genes, thereby promoting the growth and strength of eyelashes and hair.[3][4][5][6] Additionally, it has been shown to stimulate the production of extracellular matrix components such as collagen and fibronectin, suggesting anti-aging and skin-rejuvenating properties.[1][7][8][9]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating this compound for optimal topical delivery. The following sections detail the peptide's physicochemical properties, formulation strategies, and detailed experimental protocols for evaluating its delivery and efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing effective topical formulations. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C37H71N7O10[7][10]
Molecular Weight 774.0 g/mol [7][11]
Amino Acid Sequence {Myr-Lys}-Thr-Thr-Lys-Ser[2]
Appearance White to off-white solid/powder[4][10]
Solubility Soluble in water.[4][10] Soluble in DMSO (125 mg/mL).[3] Soluble in glycerin and propylene (B89431) glycol.[9][3][4][9][10]
Predicted LogP -0.3 to 1.85[7][12]
Stability Stable. Recommended long-term storage as a powder at -20°C to -80°C.[3][11] In solution, store at -20°C for up to 1 month or -80°C for up to 6 months.[3] The presence of a fatty acid chain enhances stability in skin extracts compared to the non-lipidated peptide.[3][11]

Formulation Strategies for Enhanced Topical Delivery

The hydrophobic nature of the stratum corneum presents a significant barrier to the penetration of hydrophilic molecules like peptides. The myristoyl group on this compound enhances its lipophilicity, thereby improving its ability to permeate the skin.[9][13][14] To further optimize delivery, advanced formulation strategies can be employed.

Conventional Formulations (Serums, Gels, Creams)

Simple aqueous or hydro-alcoholic solutions, gels, and emulsions are common vehicles for topical peptides.

  • Serums: Lightweight, water-based formulations that can be easily applied. Co-solvents like propylene glycol or glycerin can be used to improve solubility and skin hydration.

  • Gels: Offer a more viscous formulation, potentially increasing residence time on the skin. Common gelling agents include carbomers and hyaluronic acid.

  • Emulsions (Creams and Lotions): Oil-in-water emulsions are suitable for incorporating lipophilic and hydrophilic ingredients. The lipid phase can further aid in skin penetration.

A typical use level for this compound in cosmetic formulations is around 0.05%, although concentrations up to 2% have been recommended.[2][9][15]

Advanced Delivery Systems

To overcome the skin barrier more effectively, advanced delivery systems can be utilized.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic compounds.[16][17] Liposomes can protect the peptide from degradation and facilitate its transport into the skin.[16]

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (20-200 nm).[6][18][19][20] Their small droplet size provides a large surface area, which can enhance skin penetration.[8][18][19][20]

  • Microneedles: These are minimally invasive devices that create microscopic channels in the stratum corneum, allowing for a significant increase in the penetration of macromolecules like peptides.[1][5][13][21][22]

Below is a diagram illustrating the logical workflow for selecting a formulation strategy.

G A Define Target Application (e.g., Eyelash Growth, Anti-Aging) B Consider Desired Product Format (e.g., Serum, Cream, Patch) A->B C Evaluate Required Penetration Depth B->C D Conventional Formulations (Serums, Gels, Creams) - Simpler to manufacture - Good for superficial delivery C->D Superficial Epidermis E Advanced Formulations (Liposomes, Nanoemulsions) - Enhanced penetration - Peptide protection C->E Deeper Epidermis/Dermis F Microneedle-Assisted Delivery - Maximum penetration - For targeted, high-efficacy treatments C->F Deep Dermis G A Prepare Skin and Mount on Franz Cell B Fill Receptor Compartment A->B C Apply Formulation to Donor Compartment B->C D Sample Receptor Solution at Time Intervals C->D E Separate Skin Layers at Experiment End C->E G Quantify Peptide (HPLC-MS/MS) D->G F Extract Peptide from Skin Layers E->F F->G G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cytoplasm MP4 This compound Receptor Keratinocyte Surface Receptor MP4->Receptor Kinase Signal Transduction (e.g., MAPK/ERK Pathway) Receptor->Kinase TranscriptionFactor Activation of Transcription Factors Kinase->TranscriptionFactor KeratinGene Keratin Gene TranscriptionFactor->KeratinGene Transcription Transcription KeratinGene->Transcription mRNA Keratin mRNA Transcription->mRNA Translation Translation mRNA->Translation KeratinProtein Keratin Protein Synthesis Translation->KeratinProtein

References

Troubleshooting & Optimization

Myristoyl Pentapeptide-4 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Myristoyl Pentapeptide-4, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic lipopeptide consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) N-terminally modified with myristic acid, a saturated fatty acid. This modification enhances its penetration through the skin barrier.[1] It is primarily known for its role in stimulating keratin (B1170402) gene expression, making it a key ingredient in cosmetic formulations aimed at promoting eyelash and eyebrow growth.[2][3]

Q2: What are the general solubility characteristics of this compound?

This compound is described as being soluble in water, as well as in common laboratory and cosmetic solvents such as Dimethyl Sulfoxide (DMSO), propylene (B89431) glycol, and glycerin.[2][4] The lipophilic myristoyl group and the hydrophilic peptide chain give it amphipathic properties.

Q3: What is the recommended pH range for formulations containing this compound?

For optimal stability and solubility in aqueous formulations, a pH range of 3.0 to 6.0 is recommended.[5]

Q4: How should this compound be stored?

Proper storage is crucial to maintain the integrity of the peptide. The following conditions are recommended:

  • Powder: Store at -20°C for up to one year or at -80°C for up to two years.[6]

  • In Solvent: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] Always keep containers tightly sealed and protected from moisture.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving or is forming a precipitate in my aqueous solution.

Possible Causes and Solutions:

  • pH outside the optimal range: The solubility of peptides can be highly pH-dependent. Ensure the pH of your aqueous solution is within the recommended range of 3.0 to 6.0. For basic peptides like this compound (containing lysine (B10760008) residues), adjusting the pH to the acidic side of neutral can improve solubility.

  • Concentration exceeds solubility limit: While generally water-soluble, high concentrations may lead to precipitation. Refer to the solubility data table below and consider preparing a more concentrated stock solution in a suitable organic solvent like DMSO before diluting it into your aqueous medium.

  • Aggregation: Lipopeptides can self-assemble and form aggregates or micelles in aqueous solutions. Sonication can help to break up these aggregates and improve dissolution.

  • Improper dissolution technique: When preparing aqueous solutions from a stock in an organic solvent, add the stock solution to the aqueous phase slowly while stirring to prevent localized high concentrations that can lead to precipitation.

Experimental Protocol for Solubilization:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • For a stock solution, dissolve the peptide in a suitable organic solvent such as DMSO. For example, a 125 mg/mL stock solution in DMSO can be prepared.[6]

  • To prepare an aqueous working solution, slowly add the desired volume of the stock solution to the aqueous buffer with continuous stirring.

  • If solubility issues persist, sonicate the solution for short intervals in a water bath.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Stability Issues

Problem: I am observing a loss of activity or degradation of this compound in my formulation over time.

Possible Causes and Solutions:

  • Enzymatic Degradation: Skin and other biological matrices contain proteases that can cleave the peptide bonds of this compound, leading to its inactivation. Studies on the similar Palmitoyl Pentapeptide-4 have shown degradation in skin extracts.[7] Consider the use of protease inhibitors in your experimental setup if enzymatic degradation is a concern.

  • Hydrolysis: Peptide bonds are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Maintain the pH of your formulation within the recommended range of 3.0 to 6.0 and store it at the recommended temperature to minimize hydrolytic degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of peptides. Protect formulations from light by using opaque containers and storing them in the dark.

  • Interaction with other formulation components: Certain ingredients in a formulation, such as reactive aldehydes or metal ions, could potentially interact with and degrade the peptide. Conduct compatibility studies with your specific formulation excipients.

Experimental Protocol for Assessing Stability:

  • Prepare your formulation containing this compound.

  • Divide the formulation into several aliquots for testing under different conditions (e.g., different temperatures, light exposure, and pH values).

  • Store the aliquots under the desired stress conditions for a defined period.

  • At specified time points, analyze the concentration of intact this compound using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Monitor for the appearance of degradation products.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)125 mg/mL[6]Ultrasonic assistance may be needed.
WaterSoluble[2][4]pH-dependent; recommended range is 3.0-6.0.
Propylene GlycolSoluble[4]A common solvent in cosmetic formulations.
GlycerinSoluble[4]A common humectant in cosmetic formulations.
EthanolSolubleOften used in combination with water.

Signaling Pathway

This compound is reported to stimulate the expression of keratin genes, which are essential for hair and eyelash growth. While the precise signaling cascade initiated by this lipopeptide is a subject of ongoing research, it is hypothesized to influence key pathways involved in hair follicle cycling and keratinocyte differentiation, such as the Wnt/β-catenin, TGF-β, and ERK/MAPK pathways.

Myristoyl_Pentapeptide_4_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to Signal_Transduction Signal Transduction Cascade (e.g., Wnt/β-catenin, ERK/MAPK) Receptor->Signal_Transduction Activates Transcription_Factors Transcription Factors (e.g., LEF/TCF) Signal_Transduction->Transcription_Factors Activates Keratin_Gene Keratin Gene Transcription_Factors->Keratin_Gene Promotes Transcription Keratin_Synthesis Keratin Synthesis Keratin_Gene->Keratin_Synthesis Leads to Hair_Growth Enhanced Hair/Eyelash Growth Keratin_Synthesis->Hair_Growth

Hypothesized signaling pathway of this compound.

Experimental Workflows

Solubility_Troubleshooting_Workflow start Start: Dissolving Myristoyl Pentapeptide-4 check_ph Is pH between 3.0 and 6.0? start->check_ph adjust_ph Adjust pH to 3.0-6.0 check_ph->adjust_ph No check_concentration Is concentration within solubility limits? check_ph->check_concentration Yes adjust_ph->check_ph use_cosolvent Use a co-solvent (e.g., DMSO) to create a stock solution check_concentration->use_cosolvent No sonicate Apply sonication check_concentration->sonicate Yes use_cosolvent->start success Success: Clear Solution sonicate->success fail Issue Persists: Consult further technical support sonicate->fail

Workflow for troubleshooting solubility issues.

Stability_Assessment_Workflow start Start: Stability Assessment prepare_samples Prepare formulation aliquots start->prepare_samples stress_conditions Expose to stress conditions (Temperature, Light, pH) prepare_samples->stress_conditions sampling Collect samples at defined time points stress_conditions->sampling analysis Analyze peptide concentration (e.g., by HPLC) sampling->analysis data_evaluation Evaluate data for degradation analysis->data_evaluation stable Stable data_evaluation->stable No significant degradation unstable Unstable: Identify degradation products and pathway data_evaluation->unstable Significant degradation

Workflow for assessing the stability of this compound.

References

Overcoming challenges in Myristoyl Pentapeptide-4 peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Myristoyl Pentapeptide-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic lipopeptide consisting of myristic acid, a 14-carbon saturated fatty acid, covalently linked to a five-amino-acid peptide with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS).[1][2] Its primary application is in the cosmetics industry as a skin-conditioning agent that is suggested to promote hair growth, particularly for eyelashes, by stimulating keratin (B1170402) gene expression.[3]

Q2: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), typically employing an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[3][4][5] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis is generally carried out from the C-terminus to the N-terminus, with the final step being the coupling of myristic acid.[3]

Q3: What are the main challenges encountered during the synthesis of this compound?

The primary challenges in synthesizing this compound stem from its hydrophobic nature, which is imparted by the myristoyl group and the amino acid sequence. These challenges include:

  • Peptide Aggregation: The growing peptide chains can aggregate on the solid support, leading to incomplete reactions.

  • Poor Solubility: The final myristoylated peptide may have low solubility in aqueous and some organic solvents, complicating purification.

  • Incomplete Coupling and Deprotection: Aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete removal of the Fmoc protecting group or inefficient coupling of the next amino acid.

  • Side Reactions: Various side reactions can occur, leading to impurities that are difficult to separate from the final product.

Q4: How is this compound typically purified and analyzed?

After cleavage from the resin and deprotection of side chains, crude this compound is most commonly purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The purity of the final product is then assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS), often using liquid chromatography-mass spectrometry (LC-MS).[8][9][10]

Troubleshooting Guide

Problem 1: Low Peptide Yield After Cleavage

Question: My final yield of this compound after cleavage and precipitation is significantly lower than expected. What are the potential causes and solutions?

Answer: Low peptide yield is a common issue and can be attributed to several factors throughout the synthesis process.

Potential Cause Troubleshooting Steps
Incomplete Fmoc Deprotection - Extend the deprotection time or perform a second deprotection step.- Use a stronger base cocktail for deprotection, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious of potential side reactions.
Incomplete Amino Acid Coupling - Perform a double coupling for each amino acid, especially for hindered residues.- Use a more efficient coupling reagent, such as HATU or HCTU.- Monitor coupling completion using a qualitative test like the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines).
Peptide Aggregation - Switch the primary synthesis solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties for aggregating sequences.- Incorporate a chaotropic salt wash (e.g., LiCl in DMF) before the coupling step to disrupt secondary structures.- Synthesize at an elevated temperature to reduce aggregation.
Poor Resin Swelling - Ensure the resin is adequately swelled in the synthesis solvent before the first coupling step.- Consider using a more hydrophilic resin, such as a PEG-based resin, which can improve solvation of the growing peptide chain.
Loss During Workup - Optimize the precipitation step by using a larger volume of cold ether and ensuring complete precipitation before centrifugation or filtration.- Perform multiple washes of the resin after cleavage to ensure all peptide is recovered.
Problem 2: Poor Purity Profile on Analytical HPLC

Question: My analytical HPLC of the crude this compound shows multiple impurity peaks that are difficult to separate from the main product. How can I improve the purity?

Answer: A complex impurity profile is often the result of issues during synthesis and can be addressed by optimizing both the synthesis and purification protocols.

Potential Cause Troubleshooting Steps
Deletion Sequences - These arise from incomplete coupling or deprotection. Refer to the troubleshooting steps for "Low Peptide Yield" to improve synthesis efficiency.- Implement a capping step after each coupling reaction (e.g., with acetic anhydride) to terminate unreacted chains and prevent the formation of deletion impurities.
Side-Chain Reactions - Ensure that appropriate side-chain protecting groups are used for threonine (Thr) and lysine (B10760008) (Lys), typically tBu for Thr and Boc for Lys in an Fmoc strategy.- Use a cleavage cocktail containing scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)) to prevent re-attachment of protecting groups and modification of sensitive residues.
Racemization - Use an appropriate activating agent and minimize the activation time to reduce the risk of racemization, especially when using carbodiimide-based reagents. The addition of an agent like HOBt or Oxyma can suppress racemization.
Suboptimal HPLC Purification - Optimize the gradient of the organic solvent (typically acetonitrile) in your RP-HPLC method. A shallower gradient can improve the resolution between the target peptide and closely eluting impurities.- Experiment with different C18 columns from various manufacturers, as they can have different selectivities.- Adjust the pH of the mobile phase by using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid, especially for MS compatibility) to alter the retention behavior of the peptide and its impurities.

Experimental Protocols

General Solid-Phase Synthesis Protocol for this compound (Fmoc/tBu Strategy)

This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Lys(Boc)-OH.

  • Myristoylation:

    • After the final Fmoc deprotection, wash the resin thoroughly.

    • Dissolve myristic acid with a coupling reagent and a base in DMF.

    • Add the myristoylation solution to the peptide-resin and react for 2-4 hours.

  • Final Washing: Wash the myristoylated peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate.

  • Precipitation and Isolation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizations

Logical Workflow for this compound Synthesis and Purification

Myristoyl_Pentapeptide_4_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Ser(tBu)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Lys(Boc)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Thr(tBu)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Thr(tBu)-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Lys(Boc)-OH deprotection5->coupling5 deprotection6 Fmoc Deprotection coupling5->deprotection6 myristoylation Couple Myristic Acid deprotection6->myristoylation cleavage Cleavage & Deprotection (TFA Cocktail) myristoylation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis LC-MS Analysis purification->analysis final_product Pure Myristoyl Pentapeptide-4 analysis->final_product

Figure 1. A logical workflow diagram illustrating the key stages of this compound synthesis and purification.
Proposed Signaling Pathway for this compound in Hair Growth

Myristoyl_Pentapeptide_4_Signaling cluster_extracellular Extracellular cluster_cell Hair Follicle Cell cluster_outcome Physiological Outcome mpp4 This compound receptor Cell Surface Receptor (Putative) mpp4->receptor Binds wnt_pathway Wnt/β-catenin Pathway receptor->wnt_pathway Activates mapk_pathway MAPK Pathway receptor->mapk_pathway Activates transcription_factors Activation of Transcription Factors (e.g., LEF/TCF) wnt_pathway->transcription_factors mapk_pathway->transcription_factors keratin_gene Keratin Gene transcription_factors->keratin_gene Upregulates Transcription keratin_protein Keratin Protein Synthesis keratin_gene->keratin_protein hair_growth Enhanced Hair Growth (Anagen Phase Promotion) keratin_protein->hair_growth

Figure 2. Proposed signaling cascade for this compound in promoting hair growth through the stimulation of keratin gene expression.

References

Improving the bioavailability of Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Myristoyl Pentapeptide-4. The information is designed to address specific issues that may be encountered during formulation, in vitro testing, and analysis, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lipopeptide consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) covalently bonded to myristic acid, a 14-carbon saturated fatty acid.[1] The myristoyl group enhances the peptide's lipophilicity, which is intended to improve its penetration through the skin's lipid barrier.[1][2] Its primary proposed mechanism of action is as a signal peptide that stimulates the expression of keratin (B1170402) genes, which are crucial for the production of keratin, a key structural protein in hair, eyelashes, and skin.[3]

Q2: What is the expected bioavailability of this compound and what are the main barriers to its delivery?

A2: The bioavailability of topically applied peptides like this compound is generally low. The primary barrier is the stratum corneum, the outermost layer of the skin, which is composed of tightly packed corneocytes and a lipid-rich extracellular matrix that limits the penetration of larger, hydrophilic molecules. While the myristoyl group improves lipophilicity, the peptide's molecular weight (774 g/mol ) can still hinder its passage through the skin. Furthermore, enzymatic degradation within the skin layers can reduce the amount of active peptide that reaches the target cells.

Q3: How can the bioavailability of this compound be improved?

A3: Several formulation strategies can be employed to enhance the bioavailability of this compound. These include:

  • Liposomes: Encapsulating the peptide in these phospholipid vesicles can protect it from degradation and facilitate its transport across the stratum corneum.

  • Microemulsions: These thermodynamically stable systems of oil, water, and surfactants can act as penetration enhancers and increase the solubility of the peptide in the formulation.[4][5]

  • Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles can also be used to encapsulate the peptide, offering protection and controlled release.

Q4: Are there any known stability issues with this compound in formulations?

A4: A common issue with peptides in solution is aggregation, where the peptide molecules self-associate to form larger, often insoluble, complexes. This can be influenced by factors such as pH, temperature, ionic strength, and the presence of certain excipients. The hydrophobic myristoyl group may increase the propensity for aggregation in aqueous environments. It is crucial to carefully optimize formulation conditions to maintain the peptide in its monomeric, active state.

Troubleshooting Guides

Low Skin Permeation in Franz Diffusion Cell Assays

Problem: You are observing very low or no detectable levels of this compound in the receptor fluid of your Franz diffusion cell experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Limited Passive Diffusion The inherent properties of the peptide may limit its passive diffusion. Consider incorporating penetration enhancers into your formulation, such as fatty acids (e.g., oleic acid), propylene (B89431) glycol, or surfactants.
Peptide Aggregation in Formulation Aggregated peptides will not permeate the skin. Characterize your formulation for peptide aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, try adjusting the pH, ionic strength, or adding stabilizing excipients.
Binding to Apparatus or Skin Lipophilic peptides can non-specifically bind to the glass of the Franz cell or be retained in the upper layers of the skin. To mitigate this, consider adding a small percentage of a non-ionic surfactant or bovine serum albumin (BSA) to the receptor fluid to act as a "sink."[6]
Insufficient Assay Duration The permeation of larger molecules can be slow. Extend the duration of your Franz cell experiment (e.g., to 48 hours) to allow more time for the peptide to cross the skin barrier.
Analytical Sensitivity The concentration of the permeated peptide in the receptor fluid may be below the limit of quantification (LOQ) of your analytical method. Ensure your LC-MS/MS method is sufficiently sensitive.
High Variability in In Vitro Permeability Assays (Caco-2, PAMPA)

Problem: You are observing high variability in the apparent permeability coefficient (Papp) values between replicate wells or experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Aqueous Solubility This compound's lipophilicity may lead to poor solubility in aqueous assay buffers, causing inconsistent concentrations in the donor well. Prepare the dosing solution with a co-solvent like DMSO (typically ≤1%) and ensure it is fully dissolved before adding to the assay plate.
Cell Monolayer Inconsistency (Caco-2) Variations in Caco-2 cell monolayer integrity can lead to inconsistent permeability. Routinely check the transepithelial electrical resistance (TEER) of your monolayers before each experiment to ensure they meet your acceptance criteria.
Non-specific Binding The peptide may bind to the plastic of the assay plates. To assess this, measure the peptide concentration in the donor and acceptor wells at the end of the experiment to calculate mass balance. If recovery is low, consider using low-binding plates or adding a non-ionic surfactant to the buffers.
Efflux Transporter Activity (Caco-2) If you observe significantly higher Papp in the basolateral-to-apical direction compared to the apical-to-basolateral direction, it may indicate that the peptide is a substrate for an efflux transporter. Co-incubate with known efflux pump inhibitors to confirm.

Quantitative Data

Table 1: Dermal Penetration of Palmitoyl Pentapeptide-4 in an In Vitro Franz Diffusion Cell Assay [7]

Parameter Value
Applied Concentration 100 µg/mL
Duration 24 hours
Amount in Stratum Corneum 4.2 ± 0.7 µg/cm²
Amount in Epidermis 2.8 ± 0.5 µg/cm²
Amount in Dermis 0.3 ± 0.1 µg/cm²
Total Skin Retention 14.6% of applied dose
Amount in Receptor Fluid Below Limit of Quantification (< 0.5 µg/mL)

This data suggests that while the lipopeptide penetrates the upper layers of the skin, systemic absorption is very low.

Table 2: Representative Apparent Permeability (Papp) Values for Compounds in Caco-2 Assays

Compound Classification Typical Papp (x 10⁻⁶ cm/s) Predicted Human Absorption
MannitolLow Permeability< 1Poor (0-20%)
PropranololHigh Permeability> 10Good (70-100%)
Expected for Lipophilic PeptidesVariableCan be underestimated due to retention[6]Highly dependent on formulation

Experimental Protocols

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is adapted from studies on Palmitoyl Pentapeptide-4 and is suitable for assessing the dermal penetration of this compound.

1. Membrane Preparation:

  • Use excised human or animal skin (e.g., porcine ear skin).

  • Carefully remove subcutaneous fat and trim the skin to fit the Franz diffusion cells.

  • Equilibrate the skin in phosphate-buffered saline (PBS) at 4°C for at least 30 minutes before mounting.

2. Franz Cell Assembly:

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with an appropriate receptor fluid (e.g., PBS with 0.1% sodium azide (B81097) and a solubilizing agent like 0.1% Tween 20 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate to 32°C.

3. Application of Formulation:

  • Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment.

4. Sampling:

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

5. Analysis:

  • At the end of the experiment, dismount the skin.

  • Separate the stratum corneum, epidermis, and dermis.

  • Extract the peptide from each skin layer using an appropriate solvent (e.g., methanol).

  • Quantify the concentration of this compound in the receptor fluid samples and skin extracts using a validated LC-MS/MS method.

LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • For receptor fluid samples, a simple protein precipitation with acetonitrile (B52724) (e.g., 3:1 ratio of acetonitrile to sample) may be sufficient.

  • For skin extracts, evaporate the solvent and reconstitute in the initial mobile phase.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the peptide from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]⁺ or [M+2H]²⁺ for this compound.

    • Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and qualification.

  • Instrumentation: A triple quadrupole mass spectrometer.

4. Quantification:

  • Prepare a calibration curve using known concentrations of a this compound standard in a matrix that mimics the samples.

  • Use a suitable internal standard to correct for matrix effects and variations in instrument response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Franz Cell Assay cluster_analysis Analysis Formulation Formulate Peptide ApplyFormulation Apply Formulation Formulation->ApplyFormulation SkinPrep Prepare Skin Membrane MountSkin Mount Skin SkinPrep->MountSkin ReceptorPrep Prepare Receptor Fluid FillReceptor Fill Receptor ReceptorPrep->FillReceptor MountSkin->FillReceptor FillReceptor->ApplyFormulation Incubate Incubate at 32°C ApplyFormulation->Incubate Sample Collect Samples Incubate->Sample ExtractSkin Extract Peptide from Skin LCMS LC-MS/MS Analysis Sample->LCMS ExtractSkin->LCMS Data Calculate Permeation LCMS->Data

Caption: Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.

signaling_pathway cluster_nucleus Cell Nucleus MP4 This compound (Signal Peptide) Receptor Cell Surface Receptor (Hypothesized) MP4->Receptor Binds Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Cascade Activates TFs Activation of Transcription Factors (e.g., Sp1, AP1, p63) Cascade->TFs KeratinGene Keratin Gene Promoter TFs->KeratinGene Binds to Nucleus Nucleus Transcription Gene Transcription KeratinGene->Transcription mRNA Keratin mRNA KeratinGene->mRNA Translation Translation mRNA->Translation KeratinProtein Keratin Protein Synthesis mRNA->KeratinProtein Hair Improved Hair/Lash Structure KeratinProtein->Hair

Caption: Hypothesized signaling pathway for this compound leading to keratin synthesis.

References

Addressing off-target effects of Myristoyl Pentapeptide-4 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Myristoyl Pentapeptide-4 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound, a synthetic lipopeptide with the sequence Myr-Lys-Thr-Thr-Lys-Ser (Myr-KTTKS), is primarily known for its role in stimulating the production of extracellular matrix (ECM) components and keratin (B1170402).[1][2][3] The "Myristoyl" fatty acid chain enhances its penetration into the skin.[4][5] In cosmetic applications, it is reported to activate the transcription and translation of keratin genes, which is beneficial for hair growth.[1][6][7] It also stimulates fibroblasts to produce collagen and fibronectin, which can improve skin elasticity.[1][8]

Q2: Are there any publicly documented off-target effects of this compound?

A2: As of late 2025, there is a notable lack of publicly available scientific literature detailing specific molecular off-target binding profiles for this compound. Most available data focuses on its efficacy in cosmetic and dermatological applications.[9] However, as with many biologically active peptides, the potential for off-target interactions should be a key consideration in research and development settings.

Q3: What are the potential, though currently unconfirmed, off-target pathways that could be affected by a peptide like this compound?

A3: Given its peptide nature and its influence on cellular signaling, potential off-target interactions could theoretically occur with various protein families, including:

  • Protein Kinases: Many peptides can interact with the ATP-binding site or allosteric sites of kinases.

  • Phosphatases: These enzymes are also known to be regulated by peptide interactions.

  • Cell Surface Receptors: The peptide could interact with receptors other than its intended target, initiating unintended signaling cascades.

  • Proteases: The peptide itself could be a substrate for or an inhibitor of various proteases.

Researchers should consider these possibilities when designing experiments and interpreting results.

Q4: How can I proactively assess for off-target effects of this compound in my cellular models?

A4: A multi-pronged approach is recommended. Initially, a broad kinase panel screening can help identify potential off-target kinase interactions. Additionally, employing a target-knockout cell line (e.g., using CRISPR-Cas9 to remove the intended target) is a powerful method. If the peptide still elicits a biological effect in the absence of its primary target, this strongly suggests off-target activity.[10][11] Transcriptomic or proteomic profiling of cells treated with the peptide can also reveal unexpected changes in gene or protein expression.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Phenotypic Responses in Cell-Based Assays

You are observing variable results in cell viability, proliferation, or other phenotypic assays after treatment with this compound.

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Off-Target Kinase Inhibition/Activation Perform a broad-spectrum kinase profiling assay to identify unintended kinase interactions. Compare the IC50 values for any identified off-target kinases with the EC50 for your observed phenotype.
Cell Line-Specific Effects Test the peptide in multiple cell lines, including those that do not express the intended target, to distinguish between on-target and off-target effects.
Peptide Degradation Ensure proper storage of the peptide at -20°C or -80°C.[1] Include protease inhibitors in your cell culture medium if you suspect rapid degradation.
High Cellular ATP Competition In cell-based assays, the high intracellular ATP concentration (millimolar range) can outcompete ATP-competitive inhibitors, leading to a discrepancy between biochemical and cellular potency.[12] Consider this when interpreting results.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Your biochemical assays show potent activity of this compound, but this does not translate to the expected effects in your cellular experiments.[13]

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Poor Cell Permeability Although the myristoyl group enhances penetration, its efficiency can vary between cell types. Perform immunofluorescence with a tagged version of the peptide or cellular fractionation followed by Western blot to confirm intracellular localization.
Efflux Pump Activity The peptide may be actively transported out of the cell by efflux pumps. Co-administer with known efflux pump inhibitors as a diagnostic tool.
Metabolic Inactivation The peptide may be rapidly metabolized within the cell. Use mass spectrometry to analyze cell lysates for the presence of the intact peptide and any potential metabolites.
Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to identifying and validating potential off-target effects of this compound.

G cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_characterization Phase 3: Characterization phenotype Unexpected Phenotype Observed kinase_screen Broad Kinase Panel Screening phenotype->kinase_screen proteomics Proteomic/Transcriptomic Profiling phenotype->proteomics hits Potential Off-Target 'Hits' Identified kinase_screen->hits proteomics->hits knockout Target Knockout/Knockdown (e.g., CRISPR) hits->knockout dose_response Dose-Response in Knockout vs. WT Cells knockout->dose_response rescue Rescue Experiment with Resistant Off-Target Mutant dose_response->rescue validated_off_target Validated Off-Target rescue->validated_off_target biochemical_assay Biochemical Assays (e.g., IC50 of Off-Target) validated_off_target->biochemical_assay cellular_pathway Cellular Pathway Analysis (e.g., Western Blot) validated_off_target->cellular_pathway

Caption: A logical workflow for the discovery, validation, and characterization of off-target effects.

Experimental Protocols

Protocol 1: Target Validation using CRISPR-Cas9 Knockout

This protocol describes how to determine if the effects of this compound are dependent on its intended target.

  • gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of your primary target into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the Cas9/gRNA plasmids into your cell line of interest. Select for successfully transfected cells using an appropriate antibiotic or fluorescent marker.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate target knockout in each clone via Western blot and Sanger sequencing of the target locus.

  • Phenotypic Assay: Treat the validated knockout clones and a wild-type (WT) control cell line with a dose range of this compound.

  • Data Analysis: Compare the dose-response curves between the knockout and WT cells. If the peptide retains its activity in the knockout cells, it indicates an off-target mechanism.[10]

Signaling Pathway Analysis: On-Target vs. Off-Target

The following diagram illustrates the conceptual difference between on-target and potential off-target signaling.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway MP4_on Myristoyl Pentapeptide-4 Target Intended Target (e.g., Keratin Gene Promoter) MP4_on->Target Binds Effect_on Desired Biological Effect (e.g., Increased Keratin Expression) Target->Effect_on Activates MP4_off Myristoyl Pentapeptide-4 OffTarget Off-Target (e.g., Protein Kinase X) MP4_off->OffTarget Binds Effect_off Unintended Biological Effect (e.g., Altered Cell Proliferation) OffTarget->Effect_off Inhibits/ Activates

Caption: Conceptual difference between on-target and potential off-target signaling pathways.

Protocol 2: Western Blot for Pathway Analysis

Use this protocol to investigate if this compound affects known signaling pathways.

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, total ERK, total Akt) and your target of interest.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the phosphorylation status of key proteins between treated and untreated samples.

References

Technical Support Center: Refinement of Analytical Techniques for Myristoyl Pentapeptide-4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Myristoyl Pentapeptide-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic lipopeptide, which is a peptide (a short chain of amino acids) with a fatty acid (myristic acid) attached. This myristoyl group enhances the peptide's penetration into the skin and hair follicles. Its primary function in cosmetics is as a skin and hair conditioning agent, notably to promote the synthesis of keratin (B1170402), a key structural protein in hair and skin.[1][2] This can lead to the appearance of longer, thicker eyelashes and fuller eyebrows.[1]

Q2: What are the most common analytical techniques for the detection and quantification of this compound?

A2: The most common and robust analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices like cosmetic formulations or biological samples.

Q3: What are the key challenges in analyzing this compound?

A3: Due to its lipophilic nature, this compound can present several analytical challenges:

  • Sample Preparation: Efficiently extracting the lipopeptide from complex matrices such as creams, serums, or biological tissues can be difficult and may result in low recovery.

  • Matrix Effects: Co-extracted components from the sample matrix can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement and affecting accuracy.

  • Aggregation: The hydrophobic myristoyl group can cause the peptide to self-associate and form aggregates, leading to poor chromatographic peak shape, reduced solubility, and inaccurate quantification.

  • Low Concentrations: this compound is often present at very low concentrations in final products, requiring highly sensitive analytical methods for accurate quantification.[3]

Q4: How does this compound stimulate keratin synthesis?

A4: this compound is believed to act as a signaling molecule that stimulates keratinocyte proliferation and differentiation. Evidence suggests it may activate the Wnt/β-catenin signaling pathway. This pathway is crucial for hair follicle development and regeneration. Activation of this pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes, including those responsible for keratin production.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. 3. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. 4. Analyte Degradation: The peptide is degrading during sample preparation or storage.1. Improve sample clean-up using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to resolve the analyte from interfering matrix components. 2. Optimize MS parameters by infusing a standard solution of this compound. A characteristic neutral loss of 210 Da (corresponding to the myristoyl group) can be a useful diagnostic fragment.[4][5] 3. See the detailed sample preparation protocols below. Experiment with different extraction solvents. The addition of an organic solvent like methanol (B129727) can improve the recovery of lipopeptides.[1] 4. Keep samples on ice or at 4°C during preparation. Store extracts at -20°C or -80°C.[1]
Poor Peak Shape (Tailing, Broadening) 1. Aggregation: The lipopeptide is aggregating in the sample solvent or on the analytical column. 2. Secondary Interactions: The peptide is interacting with active sites on the column. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal.1. Add a small percentage of organic solvent (e.g., acetonitrile (B52724) or isopropanol) to the sample diluent. Consider the use of detergents in the assay buffer, though this may not be compatible with MS detection. 2. Use a column with deactivated silica (B1680970) or a PEEK-lined column. Add a small amount of a competing base to the mobile phase if basic residues are causing tailing. 3. Optimize the mobile phase pH and gradient. For lipopeptides, a gradient with a high initial organic content may be beneficial.
High Variability in Results 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Matrix Effects: Varying levels of ion suppression or enhancement between different samples. 3. Instability of the Analyte: Degradation of the peptide in some samples but not others.1. Automate the sample preparation process if possible. Ensure consistent vortexing times, temperatures, and solvent volumes. 2. Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar lipopeptide can be used as an internal standard. 3. Ensure consistent handling and storage of all samples. Analyze samples as quickly as possible after preparation.
HPLC-UV Analysis
Problem Potential Cause Recommended Solution
Poor Resolution 1. Inadequate Separation: The chosen column and mobile phase are not providing sufficient separation from other components. 2. Co-eluting Impurities: Impurities in the sample or from the matrix are co-eluting with the analyte.1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition, gradient, and pH. 2. Improve sample clean-up. Use a photodiode array (PDA) detector to check for peak purity.
Baseline Noise or Drift 1. Contaminated Mobile Phase: The mobile phase contains impurities that absorb at the detection wavelength. 2. Column Bleed: The stationary phase of the column is degrading. 3. Detector Malfunction: The detector lamp is failing or the flow cell is dirty.1. Use high-purity solvents and additives. Filter and degas the mobile phase. 2. Use a high-quality, stable HPLC column. Flush the column regularly. 3. Clean the flow cell according to the manufacturer's instructions. Replace the detector lamp if necessary.
Inaccurate Quantification 1. Non-linear Calibration Curve: The detector response is not linear over the desired concentration range. 2. Incorrect Integration: The peak integration parameters are not set correctly. 3. Standard Degradation: The calibration standards have degraded over time.1. Narrow the calibration range. Use a different regression model if appropriate. 2. Manually review and adjust peak integration for all chromatograms. 3. Prepare fresh calibration standards daily. Store stock solutions appropriately (e.g., at -20°C).

Quantitative Data Summary

The following tables provide an example of the type of quantitative data that should be generated during method validation for this compound. The data presented here for Palmitoyl Pentapeptide-4, a structurally similar lipopeptide, can be used as a reference.

Table 1: Stability of Palmitoyl Pentapeptide-4 in Skin Extracts [6]

Time (minutes)% Remaining in Dermal Skin Extract% Remaining in Skin Homogenate
303.2%Not Reported
60Not Reported1.5%
1209.7%11.2%

Table 2: Dermal Penetration of Palmitoyl Pentapeptide-4

Skin LayerAmount (µg/cm²)% of Applied Dose
Stratum Corneum4.2 ± 0.78.3%
Epidermis2.8 ± 0.55.6%
Dermis0.3 ± 0.10.6%
Total in Skin 7.3 ± 1.3 14.6%

Experimental Protocols

Sample Preparation: Extraction from a Cosmetic Cream (Oil-in-Water Emulsion)

This protocol is a recommended starting point based on methods for similar lipopeptides and may require optimization.

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Initial Dissolution: Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water) to the tube.

  • Vortexing and Sonication: Vortex the tube vigorously for 2 minutes to disperse the cream. Follow this with ultrasonication for 15 minutes to ensure complete dissolution of the peptide.

  • Protein Precipitation (if necessary): If the formulation contains a high concentration of proteins, place the tube at -20°C for 30 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the excipients and any precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Recommended LC-MS/MS Method

This is a proposed method based on the analysis of similar lipopeptides and general principles of peptide analysis. It should be validated for the specific application.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-30% B

    • 9.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Precursor Ion (Q1): To be determined by infusing a standard of this compound. The theoretical monoisotopic mass is 773.53 g/mol , so the protonated precursor [M+H]⁺ would be approximately m/z 774.5. The doubly charged precursor [M+2H]²⁺ at m/z 387.8 should also be monitored.

    • Product Ions (Q3): To be determined by fragmentation of the precursor ion. Look for characteristic b and y ions from the peptide backbone, as well as the neutral loss of the myristoyl group (210 Da).[4][5]

  • Collision Energy (CE): To be optimized for each transition.

Recommended HPLC-UV Method
  • HPLC System: HPLC with UV/PDA detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A shallow gradient from approximately 30% to 90% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm or 220 nm (for peptide bonds)

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing weigh Weigh Cosmetic Sample dissolve Dissolve in Organic Solvent weigh->dissolve vortex Vortex & Sonicate dissolve->vortex centrifuge Centrifuge to Remove Excipients vortex->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Separation filter->hplc Inject ms MS/MS Detection (MRM) hplc->ms uv UV Detection hplc->uv integrate Peak Integration ms->integrate uv->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway MP4 Myristoyl Pentapeptide-4 Receptor Frizzled/LRP5/6 Receptor Complex MP4->Receptor Binds & Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds to KeratinGene Keratin Gene Transcription TCF_LEF->KeratinGene Activates KeratinProtein Keratin Protein Synthesis KeratinGene->KeratinProtein

Caption: Proposed Wnt/β-catenin signaling pathway for this compound.

troubleshooting_logic start Poor Analytical Result (e.g., Low Signal, Bad Peak Shape) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc Evaluate LC Conditions check_sample_prep->check_lc Sample Prep OK improve_extraction Improve Extraction (e.g., different solvent, SPE) check_sample_prep->improve_extraction Low Recovery address_aggregation Address Aggregation (e.g., modify sample diluent) check_sample_prep->address_aggregation Signs of Aggregation check_ms Optimize MS Parameters check_lc->check_ms LC Conditions OK optimize_gradient Optimize Gradient & Mobile Phase check_lc->optimize_gradient Poor Peak Shape change_column Try Different Column Chemistry check_lc->change_column Poor Resolution optimize_mrm Optimize MRM Transitions & CE check_ms->optimize_mrm Low Sensitivity check_source Clean & Tune Ion Source check_ms->check_source High Noise end Improved Result check_ms->end MS Parameters OK improve_extraction->end address_aggregation->end optimize_gradient->end change_column->end optimize_mrm->end check_source->end

Caption: Logical troubleshooting workflow for this compound analysis.

References

Mitigating batch-to-batch variability of synthetic Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic Myristoyl Pentapeptide-4.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lipopeptide consisting of a five-amino-acid sequence (Lys-Thr-Thr-Lys-Ser or KTTKS) with a myristoyl group attached to the N-terminus.[1] The myristoyl group, a fatty acid, enhances the peptide's penetration into the skin.[1][2] Its primary function is as a skin-conditioning agent.[1] It is known to stimulate the synthesis of extracellular matrix components like collagen and fibronectin, which can help improve skin elasticity and reduce the appearance of wrinkles.[3] Additionally, it can activate the expression of keratin (B1170402) genes, promoting the growth of hair and eyelashes.[3][4]

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability in synthetic this compound can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. Key contributors include:

  • Incomplete reactions: Failure to achieve complete coupling of each amino acid or incomplete removal of the Fmoc protecting group can lead to the formation of truncated or deletion sequences.[5]

  • Side reactions: Chemical modifications of amino acid side chains can occur during synthesis, leading to impurities.

  • Purification inconsistencies: Variations in the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), can result in different impurity profiles between batches.

  • Counter-ion content: The type and amount of counter-ions (often trifluoroacetate (B77799) or acetate) associated with the peptide can vary, affecting its solubility, stability, and biological activity.

  • Water content: The amount of residual water in the lyophilized peptide powder can differ between batches, impacting the net peptide content.

Q3: How does the myristoyl group affect the properties of the pentapeptide?

A3: The addition of the myristoyl group significantly increases the lipophilicity of the pentapeptide. This modification is designed to enhance its ability to penetrate the stratum corneum of the skin, thereby improving its bioavailability at the target site.[1][2][6] However, this increased hydrophobicity can also present challenges, such as a higher propensity for aggregation and reduced solubility in aqueous solutions.[7][8]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of this compound, proper storage is crucial. For long-term storage, the lyophilized powder should be kept at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption. For short-term storage, 2-8°C is acceptable.[4] Once dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]

Section 2: Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms: The lyophilized peptide does not fully dissolve in the chosen solvent, or a precipitate forms after initial dissolution.

Possible Causes:

  • Inappropriate solvent: Due to its lipophilic myristoyl group, the peptide may have limited solubility in purely aqueous solutions.

  • Aggregation: The hydrophobic nature of the myristoyl group and certain amino acid sequences can promote the formation of insoluble aggregates.[8]

  • Incorrect pH: The pH of the solution can significantly impact the net charge of the peptide and, consequently, its solubility.

Troubleshooting Steps:

  • Solvent Selection:

    • Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.

    • If solubility is low, consider using a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to first dissolve the peptide, followed by the slow, dropwise addition of the aqueous buffer with gentle stirring.

  • pH Adjustment:

    • The KTTKS sequence contains two lysine (B10760008) residues, which are basic. Therefore, the peptide will likely have a net positive charge at neutral pH.

    • If the peptide is difficult to dissolve in neutral water, try a slightly acidic solution (e.g., 10% acetic acid) to further protonate the basic residues and increase solubility.

  • Physical Disruption of Aggregates:

    • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

    • Vortexing: Gentle vortexing can also aid in dissolving the peptide.

Issue 2: Inconsistent Biological Activity Between Batches

Symptoms: Different batches of this compound exhibit varying levels of efficacy in cell-based assays or formulation performance.

Possible Causes:

  • Purity Differences: The percentage of the target peptide versus impurities can vary significantly between batches.

  • Variable Counter-ion Content: The presence of different counter-ions (e.g., TFA vs. acetate) or varying amounts of the same counter-ion can alter the peptide's conformation and biological activity.

  • Net Peptide Content Discrepancies: The actual amount of peptide in the lyophilized powder can differ due to variations in residual water and salts.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA):

    • Carefully compare the CoAs for each batch. Pay close attention to the purity determined by HPLC, the identity confirmed by mass spectrometry, and the net peptide content if provided.

  • Quantify Peptide Concentration Accurately:

    • Do not rely solely on the gross weight of the lyophilized powder. Whenever possible, use the net peptide content provided in the CoA to calculate the precise peptide concentration for your experiments.

  • Consider Counter-ion Exchange:

    • If you suspect that the trifluoroacetate (TFA) counter-ion is interfering with your biological assays, consider performing a counter-ion exchange to a more biocompatible one, such as acetate (B1210297) or hydrochloride.

  • Perform a Dose-Response Curve:

    • For each new batch, it is advisable to perform a dose-response experiment to determine the effective concentration for your specific assay, which may differ slightly from previous batches.

Section 3: Data Presentation and Quality Control

Table 1: Typical Quality Control Specifications for this compound
ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to the expected molecular weight (774.0 g/mol )Mass Spectrometry (MS)
Purity ≥ 95%Reverse-Phase HPLC (RP-HPLC)
Peptide Content ≥ 70%Amino Acid Analysis or Nitrogen Analysis
Water Content ≤ 10%Karl Fischer Titration
Counter-ion (TFA) Report ValueIon Chromatography or RP-HPLC

Note: These are typical specifications for cosmetic-grade peptides and may vary between suppliers.[5][9][10]

Table 2: Common Impurities in this compound Synthesis
Impurity TypeDescriptionPotential Impact
Truncated Sequences Peptides missing one or more amino acids from the N-terminus.Reduced or no biological activity.
Deletion Sequences Peptides missing one or more amino acids from within the sequence.Altered conformation and likely loss of activity.
Incompletely Deprotected Peptides Residual protecting groups on amino acid side chains.Can affect solubility, aggregation, and biological activity.
Side-Reaction Products Modifications to amino acid residues (e.g., oxidation).May lead to altered activity or potential immunogenicity.

Section 4: Experimental Protocols

Protocol 1: Purity and Identity Analysis by LC-MS

This protocol outlines a general method for determining the purity and confirming the identity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).

  • Dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase A.

3. LC-MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Data Analysis: Integrate the peak area of the main peptide and all impurity peaks from the total ion chromatogram (TIC) or UV chromatogram (at ~214 nm) to calculate purity. Confirm the mass of the main peak corresponds to the theoretical mass of this compound.

Protocol 2: Counter-ion (Trifluoroacetate) Analysis by Ion Chromatography

This protocol describes a method for quantifying the trifluoroacetate (TFA) content in a peptide sample.

1. Materials and Reagents:

  • This compound sample

  • Sodium carbonate

  • Sodium bicarbonate

  • Acetonitrile, HPLC grade

  • TFA standard solution

  • Ion chromatography system with a conductivity detector

  • Anion-exchange column

2. Sample and Standard Preparation:

  • Prepare a stock solution of the peptide at 1 mg/mL in ultrapure water.

  • Prepare a series of TFA standards of known concentrations (e.g., 1, 5, 10, 20 µg/mL) in ultrapure water.

3. Ion Chromatography Conditions:

  • Mobile Phase: 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in water (may contain a small percentage of ACN to prevent peptide adsorption).[11]

  • Flow Rate: 0.6 mL/min[11]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL[11]

  • Detection: Suppressed conductivity

  • Data Analysis: Generate a calibration curve from the TFA standards. Quantify the TFA concentration in the peptide sample by comparing its peak area to the calibration curve.

Section 5: Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_troubleshooting Troubleshooting s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 Crude Peptide s2->s3 s4 RP-HPLC Purification s3->s4 s5 Lyophilization s4->s5 qc1 LC-MS (Purity & Identity) s5->qc1 Batch Release qc2 Ion Chromatography (Counter-ion) s5->qc2 Batch Release qc3 Karl Fischer (Water Content) s5->qc3 Batch Release qc4 Amino Acid Analysis (Peptide Content) s5->qc4 Batch Release t2 Low Activity qc1->t2 t3 Inconsistent Results qc1->t3 t1 Poor Solubility qc2->t1 qc2->t2 qc2->t3 qc3->t2 qc3->t3 qc4->t2 qc4->t3

Caption: Workflow for mitigating batch-to-batch variability.

signaling_pathway cluster_cell Skin Cell (Fibroblast/Keratinocyte) MP4 Myristoyl Pentapeptide-4 Receptor Cell Surface Receptor (e.g., TGF-β Receptor Complex) MP4->Receptor Smad Smad Pathway Activation Receptor->Smad activates MAPK MAPK Pathway (p38) Receptor->MAPK activates Transcription Gene Transcription (COL1A1, Keratin) Smad->Transcription induces MAPK->Transcription induces Translation Protein Synthesis Transcription->Translation Collagen Collagen Translation->Collagen Keratin Keratin Translation->Keratin ECM Extracellular Matrix (Improved Elasticity) Collagen->ECM Hair Hair/Eyelash Growth Keratin->Hair

Caption: Postulated signaling pathway for this compound.

References

Validation & Comparative

Comparative Analysis: Myristoyl Pentapeptide-4 vs. Palmitoyl Pentapeptide-4 in Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent cosmetic peptides.

This guide provides an objective comparison of Myristoyl Pentapeptide-4 and Palmitoyl (B13399708) Pentapeptide-4, two influential synthetic peptides in the field of dermatology and cosmetic science. While both share a common core amino acid sequence, their applications and the depth of scientific validation differ significantly. This analysis synthesizes available in vitro and in vivo data to elucidate their respective roles in skin biology, with a focus on anti-aging mechanisms.

Chemical Structure and Properties

This compound and Palmitoyl Pentapeptide-4 are both lipopeptides, consisting of the same pentapeptide sequence, Lys-Thr-Thr-Lys-Ser (KTTKS), which is a subfragment of the pro-collagen I precursor.[1] The key distinction lies in the fatty acid conjugated to the N-terminus of the peptide, which enhances its lipophilicity and skin penetration.

  • This compound: Features a myristoyl group (a 14-carbon saturated fatty acid).[1]

  • Palmitoyl Pentapeptide-4: Features a palmitoyl group (a 16-carbon saturated fatty acid).[1]

This structural similarity suggests analogous biological targets, though the difference in the lipid moiety may influence their pharmacokinetic profiles within the skin.

Mechanism of Action

Both peptides are classified as signal peptides or matrikines, which are messenger molecules that modulate cellular activities by interacting with specific receptors, thereby stimulating extracellular matrix (ECM) renewal and cell proliferation.[2]

Palmitoyl Pentapeptide-4 (Matrixyl®) is well-documented to stimulate the synthesis of key ECM components in dermal fibroblasts.[3] Its primary mechanism involves mimicking natural collagen fragments, which in turn activates fibroblasts to produce more collagen (types I, III, and IV), elastin, fibronectin, and glycosaminoglycans.[3][4] This leads to an increase in dermal thickness and an improvement in skin elasticity and firmness, ultimately reducing the appearance of fine lines and wrinkles.[3] The signaling cascade is believed to involve the Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of collagen synthesis.[5][6]

This compound is also reported to stimulate the production of collagen and fibronectin in skin fibroblasts, suggesting a similar mechanism to its palmitoylated counterpart for skin rejuvenation.[6][7] However, a significant body of research focuses on its ability to stimulate keratin (B1170402) gene expression, making it a popular ingredient in eyelash and hair growth serums.[6][8] Its anti-aging effects on the skin are less extensively documented in publicly available clinical trials compared to Palmitoyl Pentapeptide-4. Some sources suggest it may have a lower irritation potential.[7]

Comparative Efficacy from In Vitro and In Vivo Studies

The available data on the efficacy of these two peptides is not directly comparative in most studies. Palmitoyl Pentapeptide-4 has been the subject of numerous clinical trials, providing a more robust dataset for its anti-aging effects.

Table 1: In Vitro Efficacy Data
ParameterPeptideCell TypeConcentrationResultCitation
Cell Proliferation This compoundHaCaT (Keratinocytes)0-25 µMIncreased cell viability[6]
Collagen Synthesis Palmitoyl Pentapeptide-4Human FibroblastsNot SpecifiedStimulates synthesis of Collagen I, III, and IV[4]
Fibronectin Synthesis Palmitoyl Pentapeptide-4Human FibroblastsNot SpecifiedStimulates fibronectin synthesis[4]
Collagen & Fibronectin Synthesis This compoundSkin FibroblastsNot SpecifiedStimulates collagen and fibronectin synthesis[6]
Table 2: Clinical (In Vivo) Efficacy Data for Palmitoyl Pentapeptide-4
Study ParameterConcentrationDurationResultsCitation
Wrinkle Reduction 3 ppm12 weeksSignificant improvement in fine lines and wrinkles vs. placebo[9]
Wrinkle Depth & Fold Thickness 0.005%28 days18% decrease in fold depth, 37% decrease in fold thickness[10]
Skin Firmness 0.005%28 days21% increase in skin firmness[10]
Periorbital Wrinkle Reduction 7%8 weeksSignificant reduction in wrinkle depth (Visioscan), improved viscoelasticity (Cutometer), and reduced transepidermal water loss (Tewameter) vs. placebo[3]
Comparison with Retinol 3 ppm4 monthsAs effective as 700 ppm Retinol in reducing deep wrinkles and improving skin thickness, with faster initial results and less irritation.[11]

No comparable, publicly available clinical data for this compound on wrinkle reduction was identified during the literature review.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cosmetic peptides. Below are representative protocols for key in vitro experiments.

Fibroblast Proliferation Assay (MTT Assay)

Objective: To determine the effect of the test peptide on the viability and proliferation of human dermal fibroblasts.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^4 cells per well and allowed to adhere for 24 hours.[12]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., this compound or Palmitoyl Pentapeptide-4). Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[12] Viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Collagen I Synthesis Assay (ELISA)

Objective: To quantify the amount of newly synthesized Type I collagen secreted by human dermal fibroblasts following peptide treatment.

Methodology:

  • Cell Culture and Treatment: Fibroblasts are cultured to sub-confluence in 24-well plates and then treated with the test peptides in a serum-free medium for 48-72 hours.

  • Supernatant Collection: The cell culture supernatant, containing the secreted pro-collagen I, is collected.

  • ELISA Protocol (Sandwich ELISA):

    • A 96-well microplate is pre-coated with a capture antibody specific for human pro-collagen I.[13][14]

    • Standards and collected cell culture supernatants are added to the wells and incubated.[13][14]

    • After washing, a biotinylated detection antibody specific for pro-collagen I is added.[13][14]

    • The plate is washed again, and a streptavidin-HRP (Horseradish Peroxidase) conjugate is added.[13][14]

    • A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of bound pro-collagen I.[13][14]

    • The reaction is stopped with an acidic solution, and the absorbance is read at 450 nm.[13][14]

  • Quantification: The concentration of pro-collagen I in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of pro-collagen I.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathway of Palmitoyl Pentapeptide-4

Palmitoyl_Pentapeptide_4_Pathway peptide Palmitoyl Pentapeptide-4 receptor TGF-β Receptor Complex peptide->receptor Binds & Activates smad SMAD Protein Phosphorylation receptor->smad Initiates Signaling Cascade nucleus Nucleus smad->nucleus Translocates to transcription Gene Transcription nucleus->transcription collagen Increased Collagen I, III, IV Synthesis transcription->collagen fibronectin Increased Fibronectin Synthesis transcription->fibronectin elastin Increased Elastin Synthesis transcription->elastin ecm Extracellular Matrix (ECM) collagen->ecm fibronectin->ecm elastin->ecm

Caption: TGF-β signaling pathway activated by Palmitoyl Pentapeptide-4.

Experimental Workflow for In Vitro Peptide Evaluation

Experimental_Workflow start Start: Peptide Synthesis & Purification cell_culture Human Dermal Fibroblast Culture start->cell_culture treatment Peptide Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability collagen Collagen Synthesis Assay (e.g., ELISA) treatment->collagen data Data Analysis & Comparison viability->data collagen->data end Conclusion: Efficacy & Safety Profile data->end

Caption: Workflow for in vitro evaluation of cosmetic peptides.

Logical Relationship of Peptide Action

Peptide_Action peptide Myristoyl/Palmitoyl Pentapeptide-4 fibroblast Dermal Fibroblast peptide->fibroblast Signals ecm_synthesis Extracellular Matrix (ECM) Synthesis fibroblast->ecm_synthesis Stimulates collagen Collagen ecm_synthesis->collagen elastin Elastin ecm_synthesis->elastin fibronectin Fibronectin ecm_synthesis->fibronectin skin_properties Improved Skin Properties collagen->skin_properties elastin->skin_properties fibronectin->skin_properties wrinkle_reduction Wrinkle Reduction & Increased Firmness skin_properties->wrinkle_reduction

Caption: Mechanism of action for ECM-stimulating peptides.

Conclusion

The comparative analysis reveals that while this compound and Palmitoyl Pentapeptide-4 share a core peptide sequence and a proposed mechanism of stimulating the extracellular matrix, the weight of scientific evidence supporting their anti-aging efficacy in skin is heavily skewed towards Palmitoyl Pentapeptide-4. The latter has been extensively studied in clinical trials, demonstrating significant and quantifiable improvements in wrinkle reduction and skin firmness.

This compound, on the other hand, is more prominently featured and researched for its role in promoting keratin synthesis, making it a key ingredient in hair and eyelash growth products. While in vitro data suggests it can stimulate collagen and fibronectin, there is a notable lack of published clinical studies to substantiate its efficacy as a primary anti-wrinkle agent for skin.

References

Myristoyl Pentapeptide-4 vs. Minoxidil: A Comparative Guide on Efficacy for Hair Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Myristoyl Pentapeptide-4 and Minoxidil (B1677147), two widely recognized compounds in the realm of hair growth stimulation. The following sections objectively evaluate their performance based on available experimental data, delve into their mechanisms of action through signaling pathways, and outline the methodologies of key cited experiments.

Section 1: Quantitative Data on Efficacy

Table 1: Summary of Quantitative Efficacy Data for Minoxidil in Androgenetic Alopecia

ParameterTreatment GroupDurationResultsStudy Type
Mean Change in Non-Vellus Hair Count 5% Minoxidil Topical Solution48 Weeks+35.9 hairs/cm²Randomized, Double-Blind, Placebo-Controlled Clinical Trial
2% Minoxidil Topical Solution48 Weeks+24.7 hairs/cm²Randomized, Double-Blind, Placebo-Controlled Clinical Trial
Placebo48 Weeks+4.9 hairs/cm²Randomized, Double-Blind, Placebo-Controlled Clinical Trial
Investigator Assessment of Scalp Coverage 5% Minoxidil Topical Solution48 Weeks62% of subjects reported moderate to great improvementRandomized, Double-Blind, Placebo-Controlled Clinical Trial
2% Minoxidil Topical Solution48 Weeks42% of subjects reported moderate to great improvementRandomized, Double-Blind, Placebo-Controlled Clinical Trial
Placebo48 Weeks22% of subjects reported moderate to great improvementRandomized, Double-Blind, Placebo-Controlled Clinical Trial
Total Hair Weight 2% Minoxidil Solution32 Weeks42.5% increase from baselineRandomized, Double-Blind, Placebo-Controlled Study in Women
Placebo32 Weeks1.9% increase from baselineRandomized, Double-Blind, Placebo-Controlled Study in Women
Total Hair Count 2% Minoxidil Solution32 Weeks29.9% increase from baselineRandomized, Double-Blind, Placebo-Controlled Study in Women
Placebo32 Weeks-2.6% decrease from baselineRandomized, Double-Blind, Placebo-Controlled Study in Women

Table 2: Summary of Available Efficacy Data for this compound

ParameterTreatment GroupDurationResultsStudy Type
Hair Follicle Number This compound (500 μL, topical)21 DaysIncreased number of hair folliclesIn-vivo (Mouse Androgenic Alopecia Model)[1]
Keratin (B1170402) Gene Expression This compound (10-40 μM)48 HoursActivation of transcription and translation of keratin genesIn-vitro (Cell Culture)[1]
Cell Proliferation This compound (0-25 μM)24 HoursPromoted proliferation of HaCaT cells and migration of human hair follicle papilla cells (HDPCs)In-vitro (Cell Culture)[1]

Section 2: Mechanisms of Action and Signaling Pathways

The mechanisms by which this compound and Minoxidil promote hair growth differ significantly, targeting distinct cellular processes and signaling cascades.

This compound: A Signaling Peptide for Keratin Production

This compound is a synthetic peptide that acts as a signaling molecule.[1] Its primary proposed mechanism is the stimulation of keratin production, the fundamental protein constituting the hair shaft.[2] By activating the genes responsible for keratin synthesis, it is believed to strengthen hair and prolong the anagen (growth) phase of the hair cycle.[3][4] The "Myristoyl" component is a fatty acid attached to the peptide, which enhances its penetration through the skin to reach the hair follicle.[3]

Myristoyl_Pentapeptide_4_Pathway MP4 Myristoyl Pentapeptide-4 Skin Stratum Corneum MP4->Skin Penetration Follicle Hair Follicle Skin->Follicle Keratinocytes Keratinocytes Follicle->Keratinocytes Keratin_Genes Keratin Gene Transcription & Translation Keratinocytes->Keratin_Genes Stimulation Keratin_Protein Increased Keratin Synthesis Keratin_Genes->Keratin_Protein Hair_Shaft Strengthened & Elongated Hair Shaft Keratin_Protein->Hair_Shaft

Caption: Proposed signaling pathway of this compound.
Minoxidil: A Multi-faceted Approach to Hair Growth

Minoxidil's mechanism of action is more complex and not fully elucidated, but it is known to function as a potassium channel opener and a vasodilator.[5][6][7] Its active form, minoxidil sulfate, is thought to be responsible for its hair growth-stimulating effects.[8] By opening ATP-sensitive potassium channels in the cell membranes of vascular smooth muscle, it leads to vasodilation and increased blood flow to the hair follicles.[7] This enhanced microcirculation is believed to improve the delivery of oxygen and nutrients, thereby promoting hair growth.[6][7]

Furthermore, Minoxidil has been shown to have direct effects on hair follicle cells. It can stimulate the proliferation of dermal papilla cells, prolong the anagen phase, and increase the size of hair follicles.[5][8][9] It may also stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[5]

Minoxidil_Pathway Minoxidil Minoxidil Sulfotransferase Sulfotransferase (in hair follicle) Minoxidil->Sulfotransferase Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Sulfotransferase->Minoxidil_Sulfate K_Channel ATP-sensitive K+ Channel Opening Minoxidil_Sulfate->K_Channel DPC Dermal Papilla Cell Proliferation Minoxidil_Sulfate->DPC VEGF VEGF Stimulation Minoxidil_Sulfate->VEGF Vasodilation Vasodilation & Increased Blood Flow K_Channel->Vasodilation Hair_Growth Hair Growth Vasodilation->Hair_Growth Anagen Prolongation of Anagen Phase DPC->Anagen Anagen->Hair_Growth VEGF->Hair_Growth

Caption: Multifactorial mechanism of action of Minoxidil.

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of any therapeutic agent. This section outlines the methodologies from key studies for both compounds.

Minoxidil: Clinical Trial Protocol for Androgenetic Alopecia

The following is a generalized protocol based on common elements from randomized controlled trials of topical Minoxidil for androgenetic alopecia:

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.

  • Participants: Male or female subjects, aged 18-65, with a clinical diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale for men, Ludwig scale for women).

  • Exclusion Criteria: Hair loss due to other causes, active scalp disease, use of other hair growth treatments within a specified period.

  • Intervention:

    • Treatment Group 1: 5% Minoxidil topical solution, 1 ml applied twice daily to the scalp.

    • Treatment Group 2: 2% Minoxidil topical solution, 1 ml applied twice daily to the scalp.

    • Control Group: Placebo vehicle, 1 ml applied twice daily to the scalp.

  • Duration: 48 weeks of treatment with follow-up assessments at baseline and regular intervals (e.g., weeks 16, 32, 48).

  • Efficacy Endpoints:

    • Primary: Change from baseline in non-vellus hair count in a target area of the scalp (phototrichogram).

    • Secondary: Investigator and subject assessment of hair growth and scalp coverage using standardized photographic scales; hair weight analysis.

  • Safety Assessments: Monitoring of adverse events, including scalp irritation, and systemic side effects.

Minoxidil_Experimental_Workflow Screening Screening & Enrollment (AGA Diagnosis) Randomization Randomization Screening->Randomization Group1 5% Minoxidil (Twice Daily) Randomization->Group1 Group2 2% Minoxidil (Twice Daily) Randomization->Group2 Placebo Placebo (Twice Daily) Randomization->Placebo Treatment 48-Week Treatment Period Group1->Treatment Group2->Treatment Placebo->Treatment Assessments Efficacy & Safety Assessments (Baseline, Wk 16, 32, 48) Treatment->Assessments Analysis Data Analysis Assessments->Analysis

Caption: Generalized workflow for a Minoxidil clinical trial.
This compound: In-vivo and In-vitro Study Methodologies

As clinical trial data is limited, the following outlines the methodologies from available preclinical studies.

  • In-vivo (Mouse Model) Protocol:

    • Animal Model: Testosterone-induced androgenic alopecia model in mice.[1]

    • Intervention: Topical application of a 500 μL solution containing this compound once daily.[1]

    • Duration: 21 days.[1]

    • Endpoint: Histological analysis of skin sections to determine the number of hair follicles.[1]

  • In-vitro (Cell Culture) Protocol:

    • Cell Lines: Human keratinocytes (HaCaT) and human hair follicle dermal papilla cells (HDPCs).[1]

    • Intervention: Incubation of cell cultures with varying concentrations of this compound (e.g., 0-40 μM).[1]

    • Duration: 24 to 48 hours.[1]

    • Endpoints:

      • Cell viability and proliferation assays (e.g., MTT assay).[1]

      • Cell migration assays (e.g., wound healing assay).[1]

      • Gene expression analysis of keratin genes (e.g., RT-qPCR).[1]

MP4_Experimental_Workflow cluster_invivo In-vivo Study cluster_invitro In-vitro Study Animal_Model Mouse AGA Model Topical_App Topical Application (this compound) Animal_Model->Topical_App Histology Histological Analysis (Hair Follicle Count) Topical_App->Histology Cell_Culture Cell Culture (HaCaT, HDPCs) Incubation Incubation with This compound Cell_Culture->Incubation Assays Cellular & Molecular Assays (Proliferation, Migration, Gene Expression) Incubation->Assays

Caption: Experimental workflows for preclinical studies of this compound.

Section 4: Comparative Summary and Conclusion

FeatureThis compoundMinoxidil
Mechanism of Action Stimulates keratin gene expression, signaling peptide.[1][2]Potassium channel opener, vasodilator, promotes cell proliferation, prolongs anagen phase.[5][6][7][9]
Primary Target Keratinocytes.[1]Vascular smooth muscle, dermal papilla cells.[5][7]
Level of Evidence Preclinical (in-vitro, animal models).[1]Extensive clinical trials in humans.
Quantitative Efficacy Data Limited to preclinical metrics (e.g., follicle number in mice).[1]Robust data on hair count, hair weight, and patient-reported outcomes.
Regulatory Status Cosmetic ingredient.[3]FDA-approved drug for androgenetic alopecia.

References

A Comparative Analysis of Myristoyl Pentapeptide-4 and Key Growth Factors in Cellular Proliferation and Matrix Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Comparison for Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Myristoyl Pentapeptide-4 and selected growth factors on key cellular processes relevant to skin and hair biology.

Table 1: Effect on Keratinocyte Proliferation

CompoundCell LineConcentrationIncubation TimeResult
This compoundHaCaT0-25 µM24 hImproved cell viability[1]
Epidermal Growth Factor (EGF)Human Keratinocytes0.1 - 10 ng/mL4 daysDose-dependent increase in proliferation[2]
Keratinocyte Growth Factor (KGF/FGF-7)4MBr-5 (epithelial cells)< 2.0 ng/mL (ED50)Not SpecifiedStimulates proliferation[3]

Table 2: Effect on Fibroblast Activity and Extracellular Matrix (ECM) Synthesis

CompoundCell TypeConcentrationIncubation TimeResult
This compoundSkin FibroblastsNot SpecifiedNot SpecifiedStimulates collagen and fibronectin production[1]
Basic Fibroblast Growth Factor (bFGF/FGF-2)Human ACL FibroblastsNot Specified (rAAV vector)30 days~4-fold increase in Type I/III collagen synthesis[4]
Basic Fibroblast Growth Factor (bFGF/FGF-2)Human Dermal Fibroblasts25 ng/mL6 daysInduced collagen production[5]

Table 3: Effect on Hair Follicle-Related Cells and In-Vivo Hair Growth

CompoundModelConcentration/DosageDurationResult
This compoundHuman Hair Follicle Dermal Papilla Cells (HFDPCs)0-25 µM24 hStimulated cell migration[1]
This compoundTestosterone-induced mouse androgenic alopecia model500 µL (concentration not specified)21 days (topical)Increased number of hair follicles and promoted hair growth[1]

Signaling Pathways

This compound is a synthetic peptide that is believed to stimulate keratin (B1170402) gene expression.[1][6] Its precise signaling pathway is not as well-defined as those of naturally occurring growth factors. Growth factors like EGF, FGF, and KGF, on the other hand, operate through well-characterized receptor tyrosine kinase (RTK) pathways.

This compound Hypothesized Mechanism

This compound is thought to act as a signaling molecule that encourages hair follicles to enter and extend the anagen (growth) phase.[1] It is also suggested to stimulate the production of keratin, a key structural protein in hair and skin.

Hypothesized Signaling of this compound MP4 This compound CellSurface Cell Surface Interaction MP4->CellSurface IntracellularSignal Intracellular Signaling Cascade CellSurface->IntracellularSignal KeratinGene Keratin Gene Activation IntracellularSignal->KeratinGene Anagen Anagen Phase Promotion IntracellularSignal->Anagen

This compound Hypothesized Signaling Pathway
Growth Factor Signaling Pathways

EGF, FGF, and KGF bind to their specific receptor tyrosine kinases on the cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK, PI3K-Akt, and PLCγ pathways, which ultimately regulate gene expression related to cell proliferation, differentiation, and survival.

General Growth Factor Signaling Pathway GF Growth Factor (EGF, FGF, KGF) RTK Receptor Tyrosine Kinase (EGFR, FGFR) GF->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG GeneExpression Gene Expression RAS_MAPK->GeneExpression PI3K_AKT->GeneExpression PLCG->GeneExpression CellularResponse Cellular Responses (Proliferation, Survival, etc.) GeneExpression->CellularResponse

General Growth Factor Signaling Pathway

Experimental Protocols

Below are representative methodologies for the experiments cited in this guide.

In-Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a generalized representation for assessing the effect of a test compound on the proliferation of adherent cell lines like HaCaT (human keratinocytes).

  • Cell Seeding: Plate HaCaT cells in 96-well plates at a density of 1.5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound at 0-25 µM or EGF at 0.1-10 ng/mL). Include an untreated control group.

  • Incubation: Incubate the plates for the desired period (e.g., 24 hours for this compound or up to 4 days for EGF).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In-Vitro Cell Proliferation (MTT Assay) Workflow Start Start Seed Seed HaCaT cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate for experimental period Treat->Incubate2 MTT Add MTT solution Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570nm Solubilize->Read End End Read->End

References

A Comparative Analysis of Myristoyl Pentapeptide-4 and Other Leading Cosmetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the competitive landscape of cosmetic actives, Myristoyl Pentapeptide-4 has emerged as a significant contender, particularly in formulations targeting hair and eyelash growth, as well as skin rejuvenation. This guide provides a comprehensive benchmark of this compound against other prominent cosmetic peptides, offering researchers, scientists, and drug development professionals a detailed comparison of their efficacy, mechanisms of action, and supporting experimental data.

Executive Summary

This compound demonstrates a dual-action mechanism by stimulating keratin (B1170402) production, crucial for hair and eyelash growth, and promoting the synthesis of extracellular matrix (ECM) components like collagen, which is vital for skin repair. This guide compares its performance with other well-established peptides, including Myristoyl Pentapeptide-17, Biotinoyl Tripeptide-1, GHK-Cu (Copper Tripeptide-1), Acetyl Tetrapeptide-3, and the renowned anti-aging peptide, Palmitoyl Pentapeptide-4. The data presented is compiled from various in-vitro and clinical studies to provide a quantitative and qualitative analysis.

Mechanism of Action: A Comparative Overview

Cosmetic peptides function as signaling molecules that modulate various cellular processes. This compound is understood to stimulate the anagen (growth) phase of hair follicles and fortify the hair shaft to minimize shedding[1]. Concurrently, it supports dermal repair by encouraging the production of collagen and other elements of the extracellular matrix[2].

A comparative look at the mechanisms of other peptides reveals both overlapping and distinct pathways:

  • Myristoyl Pentapeptide-17: Similar to its counterpart, this peptide is known to significantly boost keratin gene expression, directly impacting eyelash and hair growth[1].

  • Biotinoyl Tripeptide-1: This peptide enhances the anchoring of the hair follicle by stimulating the production of adhesion molecules like laminin (B1169045) 5 and collagen IV, effectively reducing hair loss.

  • GHK-Cu (Copper Tripeptide-1): This well-researched peptide promotes hair growth by stimulating follicle regeneration, increasing hair follicle size, and improving scalp health through its anti-inflammatory and regenerative properties[3][4].

  • Acetyl Tetrapeptide-3: This peptide works by stimulating the synthesis of collagen and other ECM proteins surrounding the hair follicle, which helps to anchor the hair more firmly.

  • Palmitoyl Pentapeptide-4 (Matrixyl): A benchmark in anti-aging, this peptide is a subfragment of pro-collagen type I and is known to stimulate the synthesis of collagen types I and III, fibronectin, and hyaluronic acid.

Performance Data: A Quantitative Comparison

The following tables summarize the quantitative data from various studies on the efficacy of these peptides in their respective applications.

Eyelash & Hair Growth
PeptideMetricResultStudy Type
This compound Keratinocyte ProliferationIncreased HaCaT cell viabilityIn-vitro
Myristoyl Pentapeptide-17 Eyelash Length & ThicknessUp to 72% increaseClinical Study (6 weeks)
Keratin Gene ExpressionUp to 160% increaseIn-vitro
Biotinoyl Tripeptide-1 Eyelash Length17% increaseClinical Study (30 days)
Eyelash Thickness19% increaseClinical Study (30 days)
GHK-Cu Hair Density~27% increaseClinical Study
Hair Shedding70% reductionClinical Study (3 months)
Acetyl Tetrapeptide-3 Hair Diameter17% increaseClinical Study
Hair Growth Activity67% boostClinical Study
Skin Repair & Anti-Aging
PeptideMetricResultStudy Type
This compound Collagen & Fibronectin SynthesisStimulates productionIn-vitro
Palmitoyl Pentapeptide-4 Wrinkle Depth Reduction18% decreaseClinical Study (28 days)
Skin Firmness21% increaseClinical Study (28 days)
GHK-Cu Collagen ProductionImproved in 70% of subjectsClinical Study (12 weeks)
Skin Density & ThicknessIncreasedClinical Study (12 weeks)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Myristoyl_Pentapeptide_4_Signaling_Pathway MP4 Myristoyl Pentapeptide-4 Penetration Epidermal Penetration MP4->Penetration Follicle Hair Follicle (Anagen Phase) Penetration->Follicle DermalFibroblast Dermal Fibroblast Penetration->DermalFibroblast Keratin Keratin Gene Expression Follicle->Keratin stimulates Collagen Collagen & ECM Synthesis DermalFibroblast->Collagen stimulates Growth Increased Hair/Lash Growth & Strength Keratin->Growth Repair Improved Skin Structure & Repair Collagen->Repair

This compound Signaling Pathway

Eyelash_Growth_Assessment_Workflow Start Baseline Assessment (Day 0) Treatment Daily Application of Peptide Serum Start->Treatment Interim Interim Assessment (e.g., Day 30) Treatment->Interim Final Final Assessment (e.g., Day 60) Treatment->Final Interim->Treatment Analysis Data Analysis Final->Analysis Results Report Results: - % Increase in Length - % Increase in Thickness - GEA Score Change Analysis->Results

Clinical Trial Workflow for Eyelash Growth Assessment

In_Vitro_Collagen_Synthesis_Assay Culture Culture Human Dermal Fibroblasts Treat Treat with Peptide Culture->Treat Incubate Incubate for 48-72 hours Treat->Incubate Collect Collect Cell Culture Supernatant Incubate->Collect ELISA Quantify Collagen (e.g., ELISA) Collect->ELISA Data Analyze Data: Compare to Control ELISA->Data

In-Vitro Collagen Synthesis Assay Workflow

Detailed Experimental Protocols

In-Vitro Keratinocyte Proliferation Assay (MTT Assay)

Objective: To assess the effect of a peptide on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Methodology:

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide. Control wells receive the vehicle solution without the peptide.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the effect of the peptide on cell proliferation is determined.

Clinical Assessment of Eyelash Growth

Objective: To evaluate the efficacy of a peptide-containing serum on eyelash length, thickness, and overall appearance in human subjects.

Methodology:

  • Subject Recruitment: A cohort of healthy female volunteers with self-perceived short or sparse eyelashes is recruited.

  • Baseline Measurement: At the beginning of the study (Day 0), baseline measurements are taken. This includes:

    • Digital Image Analysis: High-resolution digital photographs of the upper eyelashes are taken using a standardized imaging system. Software is used to measure baseline eyelash length and thickness.

    • Global Eyelash Assessment (GEA): A trained clinician assesses the overall eyelash prominence (length, fullness, and darkness) using a standardized 4-point scale.

  • Product Application: Subjects are instructed to apply the test serum to the base of their upper eyelashes once daily for the duration of the study (e.g., 60 days).

  • Follow-up Assessments: Subjects return for follow-up assessments at specified time points (e.g., Day 30 and Day 60). The same measurements (digital image analysis and GEA) are repeated at each visit.

  • Data Analysis: Changes in eyelash length and thickness from baseline are calculated. The change in GEA score is also determined. Statistical analysis is performed to evaluate the significance of the observed changes.

In-Vitro Collagen Synthesis Assay (ELISA)

Objective: To quantify the amount of collagen produced by human dermal fibroblasts in response to treatment with a peptide.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in a suitable growth medium.

  • Seeding and Starvation: Cells are seeded in multi-well plates. Once confluent, the cells are typically serum-starved for a period to synchronize their cell cycles.

  • Treatment: The cells are then treated with the test peptide at various concentrations. A positive control (e.g., TGF-β) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for collagen synthesis and secretion into the culture medium (e.g., 48-72 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific type of pro-collagen (e.g., Pro-Collagen Type I C-Peptide) in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of collagen produced in the peptide-treated wells is compared to the control wells to determine the peptide's effect on collagen synthesis.

Conclusion

This compound presents a compelling profile as a cosmetic active with multifaceted benefits for both hair/eyelash enhancement and skin rejuvenation. While direct comparative clinical data against all other peptides is not extensively available, the existing in-vitro and clinical evidence for its mechanism of action and efficacy, alongside the robust data for comparator peptides, provides a strong foundation for its inclusion in advanced cosmetic formulations. The experimental protocols detailed in this guide offer a standardized approach for further comparative efficacy testing. As the demand for scientifically validated cosmetic ingredients continues to grow, rigorous benchmarking will be crucial for innovation and product development in the dermo-cosmetic industry.

References

Statistical Validation of Myristoyl Pentapeptide-4's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Myristoyl Pentapeptide-4 is a synthetic, myristoylated signal peptide that has garnered significant interest within the cosmetic and dermatological research fields.[1][2][3][4] Its primary purported biological activity is the stimulation of keratin (B1170402) gene expression, positioning it as a key ingredient in formulations aimed at enhancing eyelash and hair growth, as well as in anti-aging skincare products.[1][3][4][5] The attachment of myristic acid, a fatty acid, is intended to enhance its penetration through the skin barrier.[2] This guide provides an objective comparison of this compound with other common active ingredients, presenting available experimental data and detailed methodologies for its validation.

Comparative Efficacy of Hair and Eyelash Growth Actives

The validation of cosmetic ingredients often relies on a combination of in vitro cell-based assays and in vivo clinical trials. The following table summarizes quantitative data from studies on this compound and notable alternatives. It is important to note that many commercial formulations include a cocktail of active peptides, making it challenging to attribute efficacy to a single ingredient.

Active Ingredient Primary Mechanism of Action Reported Efficacy (Quantitative Data) Regulatory Status
This compound Signal peptide that stimulates the transcription and translation of keratin genes.[1][4]In a clinical study of a serum containing multiple peptides including this compound, participants showed significant improvements at 12 weeks in lash length (+8.3%), number (+5%), width (+10.1%), and volume (+14.1%).[6]Cosmetic Ingredient[2]
Bimatoprost (0.03%) Prostaglandin F2α analog; increases the percentage of follicles in the anagen (growth) phase of the hair cycle.[7][8]In a 16-week study, 77.3% of subjects showed at least a one-grade improvement on the Global Eyelash Assessment (GEA) scale, with a mean eyelash length increase of 1.75mm.[9]FDA-approved drug (for eyelash hypotrichosis)[7]
Acetyl Tetrapeptide-3 Biomimetic peptide that stimulates extracellular matrix (ECM) protein synthesis (e.g., Collagen I, III, laminin), improving hair follicle anchoring.[10][11][12]In one study, a formulation containing Acetyl Tetrapeptide-3 demonstrated superior results in stimulating hair growth compared to the reference drug Minoxidil after 7 days of treatment.[12]Cosmetic Ingredient[11]
Myristoyl Pentapeptide-17 & Myristoyl Hexapeptide-16 Peptides that stimulate keratin production.[13][14]A 90-day clinical study of a serum containing both peptides showed improvements in eyelash length (10.52%), volume (9.3%), thickness (35%), and curl (50.83%) from baseline.[14]Cosmetic Ingredients[13]

Signaling Pathway and Experimental Workflow

The biological activity of this compound is initiated by its interaction with cellular signaling pathways that regulate gene expression. A typical workflow to validate its efficacy in vitro involves treating target cells and quantifying the subsequent changes in gene and protein expression.

Myristoyl_Pentapeptide_4_Pathway MP4 Myristoyl Pentapeptide-4 Receptor Cell Surface Receptor MP4->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors (e.g., c-Fos/c-Jun) Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Keratin_Gene Keratin Gene (KRTs) mRNA Keratin mRNA Keratin_Gene->mRNA Transcription Keratin_Protein Keratin Protein Synthesis mRNA->Keratin_Protein Translation

Caption: Proposed signaling pathway for this compound-induced keratin synthesis.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Interpretation A 1. Seed Human Keratinocytes or Dermal Papilla Cells B 2. Incubate for 24h for cell adherence A->B C 3. Treat with Myristoyl Pentapeptide-4 (0-40 µM) B->C D 4. Incubate for 24-48h C->D E 5. Isolate Total RNA D->E F 6. Synthesize cDNA (Reverse Transcription) E->F G 7. Perform qRT-PCR for Keratin Gene Expression F->G H 8. Quantify Relative Gene Expression (ΔΔCt method) G->H I 9. Statistical Analysis (e.g., t-test, ANOVA) H->I

Caption: Standard experimental workflow for in vitro validation of keratin gene expression.

Experimental Protocols

To ensure reproducible and statistically valid results, detailed experimental protocols are necessary. Below is a representative methodology for quantifying the effect of this compound on keratin gene expression in a human keratinocyte cell line.

Objective: To quantify the change in keratin gene expression in human keratinocytes following treatment with this compound.

1. Cell Culture and Maintenance:

  • Cell Line: Human Epidermal Keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Procedure:

  • Cell Seeding: HaCaT cells are seeded into 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a low-serum medium. This compound is added to the treatment wells at final concentrations ranging from 10 µM to 40 µM.[1] A vehicle control (the solvent used to dissolve the peptide) is added to the control wells.

  • Incubation: The plates are incubated for 48 hours to allow for peptide-induced changes in gene expression.[1]

3. RNA Extraction and Reverse Transcription:

  • RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Reaction Mix: The qRT-PCR reaction is prepared using a SYBR Green master mix, cDNA template, and primers specific for the target keratin gene (e.g., KRT1, KRT10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermocycling: The reaction is performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the target keratin gene is calculated using the comparative Ct (ΔΔCt) method. The results are expressed as a fold change in the treated group relative to the vehicle control group. Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA, with a p-value < 0.05 considered significant.

References

Unveiling the Mechanism of Myristoyl Pentapeptide-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the competitive landscape of cosmetic and therapeutic peptides, Myristoyl Pentapeptide-4 has emerged as a significant player, particularly in the realm of hair and eyelash enhancement. This guide offers a comprehensive comparison of this compound with its alternatives, supported by available experimental data and detailed protocols to aid researchers in replicating and building upon existing findings.

Mechanism of Action: Stimulating Keratin (B1170402) Production

This compound, a synthetic peptide, is primarily recognized for its role in stimulating the expression of keratin genes.[1] Keratins are the fundamental structural proteins that constitute hair, eyelashes, and the outer layer of the skin. By activating the genetic pathways responsible for keratin synthesis, this compound promotes hair strength, thickness, and growth.[2]

The proposed signaling pathway for this compound involves its interaction with cellular receptors on keratinocytes, the primary cells responsible for producing keratin. This interaction is believed to trigger a downstream cascade that upregulates the transcription and translation of keratin genes, leading to an increased intracellular concentration of keratin.

Myristoyl_Pentapeptide_4_Pathway MP4 This compound Receptor Keratinocyte Receptor MP4->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Transcription Upregulation of Keratin Gene Transcription Signaling->Transcription Translation Increased Keratin Protein Translation Transcription->Translation Keratin Increased Keratin Production Translation->Keratin

Caption: Workflow for Keratinocyte Proliferation Assay.

Protocol 2: Quantification of Keratin Gene Expression (RT-qPCR)

This protocol details the steps to quantify the expression of specific keratin genes (e.g., KRT1, KRT5, KRT10) in response to this compound treatment.

Materials:

  • Human Epidermal Keratinocytes (HEKa)

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target keratin genes and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Culture HEKa cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells relative to untreated controls.

dot

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology Culture Culture Keratinocytes Treatment Treat with This compound Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Analyze Fold Change in Gene Expression qPCR->Data_Analysis ΔΔCt Method

Caption: Workflow for RT-qPCR analysis of keratin gene expression.

Protocol 3: Western Blot for Keratin Protein Quantification

This protocol allows for the quantification of keratin protein levels in keratinocytes following treatment with this compound.

Materials:

  • Treated and untreated keratinocyte cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against specific keratins and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target keratin and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the keratin protein levels to the loading control.

dot

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Lysate Prepare Cell Lysates Quantify Quantify Protein (BCA) Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Densitometry Densitometry Analysis Detect->Densitometry Quantify Bands

Caption: Workflow for Western Blot analysis of keratin protein.

This guide provides a foundational understanding of this compound's mechanism of action and its position relative to other hair growth-promoting agents. The detailed protocols are intended to empower researchers to conduct further investigations and contribute to a more comprehensive understanding of this and other cosmetic peptides.

References

Safety Operating Guide

Proper Disposal Procedures for Myristoyl Pentapeptide-4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Myristoyl Pentapeptide-4, tailored for researchers, scientists, and drug development professionals. The following procedural steps are based on general best practices for laboratory peptide waste management and are intended to ensure the safety of personnel and compliance with standard environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Although this compound is not classified as a hazardous substance for cosmetic use, the pure, concentrated form used in research should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work Area: Conduct all disposal procedures, especially those involving chemical inactivation, within a designated fume hood to prevent inhalation of any potential aerosols or vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal as chemical waste. Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is in liquid or solid form.

For liquid waste, chemical inactivation is the recommended method to denature the peptide, rendering it biologically inactive before final disposal.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable chemical agent for peptide degradation. Common options include sodium hypochlorite (B82951) (bleach), sodium hydroxide (B78521) (NaOH), or hydrochloric acid (HCl).[1]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A general ratio is 1 part peptide waste to 10 parts inactivation solution to ensure thorough mixing and reaction.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[2]

  • Final Disposal: After inactivation and neutralization, the solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]

Quantitative Data for Chemical Inactivation Methods

Inactivation ReagentConcentration for UseMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite)[1]30-60 minutes[1][3]Effective for many peptides but can be corrosive to some surfaces. Neutralization may be required before final disposal.
Sodium Hydroxide (NaOH) 1 M NaOHMinimum 30 minutes[1]Highly effective but requires a subsequent neutralization step before disposal.[1]
Hydrochloric Acid (HCl) 1 M HClMinimum 24 hours for complete hydrolysis[2]Effective for breaking peptide bonds but requires neutralization before disposal.

Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and contaminated labware.

  • Segregation: All solid waste contaminated with the peptide must be segregated from general laboratory trash.[1]

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1] The container should be marked with the words "Hazardous Waste" and list the chemical contents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[1][4]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. After thorough cleaning, the container can potentially be disposed of as regular laboratory glass or plastic, in accordance with institutional policies.

Disposal Workflow Diagram

cluster_start Start: this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_end Final Disposal start Identify Waste Type liquid_waste Solutions containing This compound start->liquid_waste Liquid solid_waste Contaminated Vials, PPE, Labware start->solid_waste Solid inactivation Chemical Inactivation (e.g., Bleach, NaOH, HCl) liquid_waste->inactivation neutralization Neutralize to pH 6-8 (if required) inactivation->neutralization collect_liquid Collect in Labeled Hazardous Waste Container neutralization->collect_liquid store_waste Store in Designated Secondary Containment Area collect_liquid->store_waste segregate_solid Segregate Solid Waste solid_waste->segregate_solid collect_solid Collect in Labeled Hazardous Waste Container segregate_solid->collect_solid collect_solid->store_waste ehs_pickup Arrange Pickup by EHS or Licensed Contractor store_waste->ehs_pickup final_disposal Final Compliant Disposal ehs_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Myristoyl Pentapeptide-4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-4. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

This compound is a synthetic peptide used in cosmetics for its skin-conditioning properties.[1] While it is generally considered safe for topical application in finished products and has shown low potential for skin irritation or sensitization in cosmetic use, proper handling of the pure, concentrated form in a laboratory setting requires adherence to standard safety protocols to minimize exposure and prevent contamination.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent inhalation of fine particles and avoid skin and eye contact. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger quantities.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling the powder and solutions.[4]
Respiratory Protection RespiratorAn N95 or higher-rated respirator is necessary when working with the lyophilized powder to avoid inhalation of fine particles, especially in areas without localized exhaust ventilation.[4][5]

Operational Plan: From Receiving to Reconstitution

A systematic workflow is critical for the safe and effective handling of this compound. The following diagram outlines the key steps from receiving the compound to its preparation for experimental use.

G cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_reconstitution Reconstitution a Inspect Container for Damage b Store at Recommended Temperature (-20°C to -80°C) a->b If intact c Equilibrate to Room Temperature in a Desiccator b->c Prior to use d Weigh Powder in a Ventilated Enclosure c->d e Add Appropriate Solvent d->e Transfer to vial f Gently Agitate to Dissolve e->f g Experimental Use f->g Proceed to experiment

Figure 1. Workflow for safe handling and preparation of this compound.

Storage: Upon receipt, store this compound in a tightly sealed container in a dry, dark place at temperatures between -20°C and -80°C, as recommended by suppliers.[6][7]

Handling the Powder:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.

  • Weighing: Always handle the lyophilized powder in a chemical fume hood or a ventilated enclosure with a dedicated exhaust to minimize inhalation risk.

  • Static Control: Use anti-static tools and weigh boats to prevent the powder from dispersing.

Reconstitution:

  • Solvent Selection: this compound may require an organic solvent like DMSO for initial dissolution, followed by dilution in an aqueous buffer.

  • Dissolving: Add the solvent to the vial and gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.[4]

Disposal Plan: Managing Peptide Waste

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

G cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway Unused Unused/Expired Peptide ChemWaste Designated Chemical Waste Container Unused->ChemWaste Contaminated Contaminated Materials (Gloves, Pipette Tips, Vials) Contaminated->ChemWaste Solutions Aqueous Solutions Solutions->ChemWaste If required LabDrain Laboratory Drain (Check Local Regulations) Solutions->LabDrain If permissible FinalDisposal Final Disposal ChemWaste->FinalDisposal Dispose via Institutional Environmental Health & Safety

Figure 2. Disposal workflow for this compound waste.

Waste Categories:

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.[4]

  • Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Aqueous Solutions: Dilute aqueous solutions may be permissible for drain disposal depending on local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for guidance.

Disposal Procedure:

  • Collect all solid and concentrated liquid waste in a sealed, properly labeled hazardous waste container.

  • Follow your institution's EHS guidelines for the final disposal of chemical waste.[8]

  • Do not dispose of the powdered peptide or concentrated solutions down the drain.

By implementing these safety and handling protocols, you can minimize risks and create a secure environment for your research with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.